Technical Documentation Center

Boc-ile-N(och3)CH3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-ile-N(och3)CH3
  • CAS: 87694-51-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Boc-Ile-N(OMe)Me (CAS 87694-51-7)

Precision Building Block for Chiral Pool Synthesis Executive Summary Boc-Ile-N(OMe)Me (CAS 87694-51-7) is the Weinreb amide derivative of tert-butoxycarbonyl-protected L-isoleucine. It serves as a critical "chiral pivot"...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Building Block for Chiral Pool Synthesis

Executive Summary

Boc-Ile-N(OMe)Me (CAS 87694-51-7) is the Weinreb amide derivative of tert-butoxycarbonyl-protected L-isoleucine. It serves as a critical "chiral pivot" in medicinal chemistry, allowing researchers to access enantiopure aldehydes (Boc-Ile-H) and ketones without the risk of over-addition or racemization common in standard acyl substitutions. This guide details the physicochemical profile, synthesis protocols, and mechanistic utility of this reagent in drug development, particularly for protease inhibitors and peptidomimetics.

Physicochemical Core

PropertySpecification
Chemical Name tert-Butyl ((2S,3S)-1-(methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
CAS Number 87694-51-7
Molecular Formula C₁₃H₂₆N₂O₄
Molecular Weight 274.36 g/mol
Appearance Colorless to pale yellow viscous oil (solidifies upon prolonged cold storage)
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH, THF; Insoluble in H₂O
Chirality L-Isoleucine derivative (2S, 3S)
Storage 2–8°C (Desiccated); Stable for >2 years if protected from moisture

Strategic Utility: The Weinreb Advantage[4]

The primary value of Boc-Ile-N(OMe)Me lies in its N-methoxy-N-methyl amide moiety. Unlike esters or acid chlorides, this functional group forms a stable 5-membered chelate intermediate upon nucleophilic attack.

Mechanistic Pillars[2][5][6][7][8][9]
  • Prevention of Over-Addition: When reacting with organometallics (Grignard or Lithium reagents), the metal ion coordinates between the carbonyl oxygen and the methoxy oxygen.[1] This "locked" tetrahedral intermediate resists collapse until acidic workup, ensuring the product is a ketone rather than a tertiary alcohol.

  • Aldehyde Access: Reduction with LiAlH₄ or DIBAL yields the aldehyde (Boc-Ile-H), a motif essential for transition-state inhibitor design (e.g., aldehyde peptide inhibitors for proteasomes or viral proteases).

  • Stereochemical Integrity: The isoleucine side chain contains a β-stereocenter. The mild conditions typically used with Weinreb amides minimize the risk of epimerization at the α-carbon, preserving the diastereomeric purity of the (2S,3S) system.

Mechanism of Action: The Chelation Model

The following diagram illustrates the stable transition state that prevents double nucleophilic addition.

WeinrebMechanism Start Boc-Ile-Weinreb Amide Intermediate Stable Chelated Intermediate (5-Membered Ring) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-M) (Grignard/LiAlH4) Nucleophile->Intermediate Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Stable until Workup Product Target Product (Ketone or Aldehyde) Quench->Product Collapse eliminates HN(OMe)Me

Caption: The metal-chelated intermediate prevents the expulsion of the leaving group during reaction, stopping over-addition.

Synthesis Protocols

Method A: EDCI/HOBt Coupling (Standard)

This method is preferred for bench-scale synthesis due to its robustness and ease of purification.

Reagents:

  • Boc-L-Ile-OH (1.0 eq)[2]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (1.1 eq)

  • NMM (N-Methylmorpholine) or DIPEA (2.5 eq)

  • Solvent: DCM (Dichloromethane) or DMF

Protocol:

  • Activation: Dissolve Boc-Ile-OH in DCM at 0°C. Add HOBt and EDCI. Stir for 15 minutes to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride followed by the base (NMM/DIPEA) dropwise to maintain pH ~8.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product typically has an R_f of ~0.4–0.5.

  • Workup: Dilute with excess DCM. Wash sequentially with:

    • 1M HCl (or 5% KHSO₄) – Removes unreacted amine/EDCI.

    • Sat. NaHCO₃ – Removes unreacted acid/HOBt.

    • Brine.[3]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc gradient) yields the pure oil.

Method B: Mixed Anhydride (Scalable)

Preferred for larger scales (>50g) to avoid expensive coupling reagents and urea byproducts.

Protocol:

  • Dissolve Boc-Ile-OH and NMM (1.0 eq) in THF at -15°C.

  • Add Isobutyl chloroformate (1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and a second equivalent of NMM (1.0 eq).

  • Stir at -15°C for 1 hour, then warm to RT.

  • Standard aqueous workup as above.

Synthesis Workflow Diagram

SynthesisWorkflow BocIle Boc-Ile-OH (Carboxylic Acid) Activation Activation Phase (EDCI/HOBt or Mixed Anhydride) BocIle->Activation Amine HN(OMe)Me·HCl (Weinreb Amine) Coupling Coupling Reaction (0°C -> RT, 12h) Amine->Coupling Activation->Coupling AcidWash Acid Wash (HCl/KHSO4) Removes excess amine Coupling->AcidWash BaseWash Base Wash (NaHCO3) Removes excess acid AcidWash->BaseWash Final Pure Boc-Ile-N(OMe)Me (Viscous Oil) BaseWash->Final

Caption: Step-by-step workflow for the synthesis of Boc-Ile-N(OMe)Me ensuring high purity.

Downstream Applications

A. Synthesis of Boc-Isoleucinal (Aldehyde)

Peptide aldehydes are potent protease inhibitors. The reduction of the Weinreb amide is the gold standard for accessing them.

  • Reagent: LiAlH₄ (0.5–1.0 eq) or DIBAL-H (2.0 eq).

  • Conditions: THF, -78°C.

  • Note: DIBAL is often preferred as it forms a stable aluminate intermediate that does not break down until quenching, strictly preventing over-reduction to the alcohol.

B. Synthesis of Amino Ketones

Reaction with Grignard reagents (R-MgBr) yields Boc-Ile-COR. This is vital for synthesizing statine analogs or ketomethylene isosteres used in HIV protease inhibitors.

Quality Control & Characterization

To validate the identity of CAS 87694-51-7, ensure the following spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.10 (d, 1H, NH) – Carbamate proton.

    • δ 4.65 (m, 1H, α-CH) – Chiral center.

    • δ 3.78 (s, 3H, N-OCH₃) – Characteristic Weinreb methoxy singlet.

    • δ 3.22 (s, 3H, N-CH₃) – Characteristic Weinreb methyl singlet.

    • δ 1.44 (s, 9H, Boc) – t-Butyl group.

    • δ 0.90–1.00 (m, 6H) – Isoleucine methyls.

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: 275.2

    • Expected [M+Na]⁺: 297.2

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678.

  • Beilstein/Reaxys Database Record . CAS 87694-51-7.[2][5][6][7] Boc-L-Ile-N(OMe)Me Physicochemical Data.

  • Sigma-Aldrich . Product Specification: Boc-Ile-N(OMe)Me.

Sources

Exploratory

Difference between Boc-Ile-OH and Boc-Ile-N(OMe)Me

Title: Technical Guide: Mechanistic and Synthetic Distinctions Between Boc-Ile-OH and Boc-Ile-N(OMe)Me Executive Summary This technical guide delineates the structural, mechanistic, and applicative differences between Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mechanistic and Synthetic Distinctions Between Boc-Ile-OH and Boc-Ile-N(OMe)Me

Executive Summary

This technical guide delineates the structural, mechanistic, and applicative differences between Boc-Ile-OH (


-

-(

-butoxycarbonyl)-L-isoleucine) and its Weinreb amide derivative, Boc-Ile-N(OMe)Me . While Boc-Ile-OH serves as a fundamental building block for peptide bond formation in Solid-Phase Peptide Synthesis (SPPS), Boc-Ile-N(OMe)Me is a specialized activated intermediate designed to facilitate Carbon-Carbon (C-C) bond formation. This guide provides researchers with the protocols and mechanistic insights necessary to utilize both species effectively, with a specific focus on managing the steric hindrance imposed by the isoleucine sec-butyl side chain.

Structural & Physiochemical Distinction

The primary difference lies in the C-terminal functionality. Boc-Ile-OH possesses a free carboxylic acid, whereas Boc-Ile-N(OMe)Me is a functionalized amide (


-methoxy-

-methylamide).
FeatureBoc-Ile-OHBoc-Ile-N(OMe)Me
IUPAC Name (2S,3S)-2-((

-butoxycarbonyl)amino)-3-methylpentanoic acid
tert-butyl ((2S,3S)-1-(methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
C-Terminus Free Acid (-COOH)Weinreb Amide (-CON(OMe)Me)
Reactivity Nucleophilic attack requires activation (e.g., Carbodiimides)Electrophilic at Carbonyl; Stable to hydrolysis
Primary Application Peptide Synthesis (Amide bond formation)Synthesis of Ketones & Aldehydes (C-C bond formation)
Solubility Soluble in DMF, DCM, EtOAc; low water solubilityHighly soluble in organic solvents (DCM, THF, Et2O)
CAS No. 13139-16-7Derivative (Not standard commodity chemical)

Mechanistic Divergence

The utility of these two compounds diverges at the activation step.

Boc-Ile-OH: The Acyl Donor

In peptide synthesis, Boc-Ile-OH acts as an acyl donor. The free acid is activated in situ (using DIC/Oxyma or HATU) to form an active ester, which is then attacked by an amine.

  • Key Challenge: The

    
    -branching of the isoleucine side chain creates significant steric bulk adjacent to the carbonyl. This retards the rate of activation and coupling compared to non-branched amino acids like Alanine.
    
Boc-Ile-N(OMe)Me: The Chelation Control

The Weinreb amide is designed to prevent over-addition of nucleophiles. When reacting an ester or acid chloride with an organometallic reagent (e.g., Grignard), the resulting ketone is often more reactive than the starting material, leading to tertiary alcohol formation.

The Weinreb amide circumvents this via a stable 5-membered cyclic intermediate.[1]

Mechanism of Chelation:

  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon.

  • Chelation: The metal (Mg or Li) is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide.

  • Stabilization: This forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup (quenching).

  • Result: Mono-addition is guaranteed; the ketone is released only after the excess nucleophile is destroyed.

WeinrebMechanism Figure 1: Chelation-controlled mono-addition of Grignard reagents to Boc-Ile-Weinreb amide. Start Boc-Ile-N(OMe)Me (Weinreb Amide) Intermediate Stable Tetrahedral Chelate (Mg++) Start->Intermediate Nucleophilic Attack Reagent R-MgBr (Grignard) Reagent->Intermediate Product Boc-Ile-Ketone (Chiral Ketone) Intermediate->Product Collapse after Quench Quench H3O+ (Acid Hydrolysis) Quench->Product

[1][3]

Synthetic Utility & Applications

Pathway Selection

The choice between the two species depends entirely on the desired bond formation.

Pathways Figure 2: Divergent synthetic pathways for Boc-Ile-OH. Root Boc-Ile-OH Act Activation (DIC/Oxyma) Root->Act Couple Coupling w/ NH(OMe)Me·HCl Root->Couple Peptide Boc-Ile-NH-R (Elongated Peptide) Act->Peptide + Amine Amine R-NH2 (Peptide Chain) Amine->Peptide Weinreb Boc-Ile-N(OMe)Me Couple->Weinreb Ketone Boc-Ile-C(=O)-R' (Amino Ketone) Weinreb->Ketone + Grignard Aldehyde Boc-Ile-CHO (Amino Aldehyde) Weinreb->Aldehyde + LiAlH4 Grignard R'-MgBr (Organometallic) Grignard->Ketone LiAlH4 LiAlH4 (Reduction) LiAlH4->Aldehyde

Experimental Protocols

Protocol A: Synthesis of Boc-Ile-N(OMe)Me from Boc-Ile-OH

Objective: Convert the free acid to the Weinreb amide.[2][3] Note: Due to the steric hindrance of Isoleucine, reaction times are extended compared to Alanine or Glycine.

Reagents:

  • Boc-Ile-OH (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • HBTU or TBTU (1.1 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve Boc-Ile-OH (10 mmol) in anhydrous DMF (30 mL) under

    
     atmosphere.
    
  • Add DIPEA (30 mmol) followed by TBTU (11 mmol). Stir for 5 minutes at 0°C to pre-activate the acid.

  • Add

    
    -Dimethylhydroxylamine hydrochloride (12 mmol).
    
  • Allow the mixture to warm to room temperature and stir for 12–16 hours . (Standard amino acids require 3–4 hours; Ile requires overnight due to

    
    -branching).
    
  • Workup: Dilute with EtOAc (150 mL). Wash sequentially with 1M HCl (3x), sat. NaHCO

    
     (3x), and brine.
    
  • Dry over MgSO

    
    , filter, and concentrate.
    
  • Validation:

    
    H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.2 ppm) singlets.
    
Protocol B: Conversion of Boc-Ile-N(OMe)Me to Boc-Ile-Methyl Ketone

Objective: React Weinreb amide with Methyl Grignard.

Reagents:

  • Boc-Ile-N(OMe)Me (1.0 equiv)

  • MeMgBr (3.0 M in ether) (2.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve Boc-Ile-N(OMe)Me (5 mmol) in anhydrous THF (25 mL). Cool to -78°C .

  • Add MeMgBr (12.5 mmol) dropwise over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully pour the reaction mixture into cold 1M KHSO

    
     or 1M HCl. Crucial: Vigorous stirring is required to break the stable Mg-chelate.
    
  • Extract with Et

    
    O, wash with brine, dry, and concentrate.
    

Troubleshooting & Stability

Racemization Risk

Isoleucine contains two chiral centers (


-carbon and 

-carbon).
  • Boc-Ile-OH: Low risk of racemization during standard carbodiimide activation if base is minimized.

  • Weinreb Synthesis: The activation of Boc-Ile-OH to form the Weinreb amide carries a risk of epimerization at the

    
    -carbon via oxazolone formation .
    
    • Mitigation: Use HBTU/TBTU with DIPEA at 0°C. Avoid using strong bases or high temperatures during the coupling step.

    • Check: Compare optical rotation or chiral HPLC of the product against a standard if available.

Steric Hindrance (The "Ile Factor")

The sec-butyl group of isoleucine shields the carbonyl carbon.

  • Impact: Nucleophilic attack on the Weinreb amide (by Grignard) is slower than for Leu or Val.

  • Solution: Use a larger excess of Grignard reagent (2.5–3.0 equiv) and allow longer reaction times at 0°C before quenching.

Stability
  • Boc-Ile-OH: Stable solid at room temperature. Hygroscopic (often sold as hemihydrate).

  • Boc-Ile-N(OMe)Me: Generally an oil or low-melting solid. Stable to storage but should be kept anhydrous to prevent hydrolysis over long periods (though Weinreb amides are remarkably resistant to hydrolysis compared to active esters).

References

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Feinberg, R. S., & Merrifield, R. B. (1974). Rapid, solid-phase synthesis of Weinreb amides. Journal of the American Chemical Society, 96(25), 7797-7800. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • BenchChem. (2025).[4] Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Guides. Link

Sources

Foundational

Technical Guide: Boc-Ile-N(OMe)Me Safety, Synthesis, and Handling

Executive Summary This technical guide provides a comprehensive safety and operational framework for Boc-Ile-N(OMe)Me (Boc-L-Isoleucine-N-methoxy-N-methylamide). As a Weinreb amide derivative, this molecule serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and operational framework for Boc-Ile-N(OMe)Me (Boc-L-Isoleucine-N-methoxy-N-methylamide). As a Weinreb amide derivative, this molecule serves as a critical intermediate in medicinal chemistry, specifically for the controlled synthesis of ketones and aldehydes without over-alkylation. While the purified compound presents moderate GHS hazards, the process safety risks associated with its synthesis (coupling reagents) and downstream applications (organometallic reactions) are significant. This guide synthesizes static SDS data with dynamic experimental protocols.

Part 1: Chemical Identity & Physicochemical Properties[1]

Table 1: Substance Identification & Properties

ParameterData
Chemical Name Boc-L-Isoleucine-N-methoxy-N-methylamide
Common Name Boc-Ile-Weinreb amide
CAS Number 115186-37-3 (L-isomer)
Molecular Formula C₁₃H₂₆N₂O₄
Molecular Weight 274.36 g/mol
Physical State Viscous oil or low-melting white solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water
Chirality L-Isomer (S-configuration at alpha-carbon)
Storage -20°C (Freezer), Hygroscopic, Inert Atmosphere (Ar/N₂)

Part 2: Comprehensive Hazard Assessment

While the purified Weinreb amide is generally classified as an Irritant, the "Silent Hazards" lie in the reagents used to create it and the reagents it reacts with.

GHS Classification (Purified Substance)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Process Hazards (The "Hidden" Risks)
  • Coupling Agent Sensitization: The synthesis often requires carbodiimides (EDCI, DIC) or uronium salts (HATU). These are potent sensitizers and can cause anaphylaxis upon repeated inhalation.

  • Explosion Risk (HOBt): Anhydrous 1-Hydroxybenzotriazole (HOBt), often used to suppress racemization during synthesis, is an explosive.[2] It is usually sold as a hydrate to mitigate this, but drying it excessively creates a blast hazard.

  • Energetic Quenching: Downstream reactions involve organolithiums or Grignard reagents. Quenching these reactions releases significant heat and flammable alkanes.

Part 3: Process Safety & Synthesis Protocols

Visualization: The Weinreb Chelation Mechanism

The safety and utility of this molecule rely on the stability of the tetrahedral intermediate. If this intermediate collapses prematurely, over-alkylation occurs.

WeinrebMechanism Figure 1: The Weinreb Chelation Mechanism. The stability of the intermediate prevents double addition. Start Boc-Ile-Weinreb Amide (Electrophile) Intermed Stable Tetrahedral Chelate (Mg/Li) Start->Intermed Nucleophilic Attack (Low Temp) Reagent Nucleophile (R-Mg-X or R-Li) Reagent->Intermed Intermed->Intermed Stable: Prevents Over-addition Product Boc-Ile-Ketone (Product) Intermed->Product Collapse upon Acid Quench Quench Acid Hydrolysis (H3O+)

[3]

Protocol: Safe Synthesis of Boc-Ile-N(OMe)Me

Context: This protocol uses EDCI/HOBt coupling. Safety Critical Control Point (CCP): Control of HOBt hydration state.

Reagents:

  • Boc-L-Ile-OH (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDCI (1.1 equiv)

  • HOBt (1.1 equiv, do not use anhydrous )

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve Boc-L-Ile-OH in DCM (0.1 M concentration). Cool to 0°C.

  • Activation: Add HOBt and EDCI. Stir for 15 minutes.

    • Expert Insight: Adding HOBt first minimizes racemization of the isoleucine alpha-center.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of NMM.

    • CCP: The reaction is exothermic.[4] Maintain temperature <5°C during base addition to prevent side reactions.

  • Self-Validation (TLC): After 3 hours, spot the reaction mixture against starting material. Stain with Ninhydrin (for free amine check) and KMnO4 (general).

    • Success Criteria: Disappearance of the Boc-Ile-OH spot (acidic, streaks) and appearance of a distinct, less polar spot (Weinreb amide).

  • Workup: Wash with 1N HCl (removes unreacted amine/EDCI), Sat. NaHCO3 (removes unreacted acid/HOBt), and Brine.

    • Hazard:[1][2][5] Acid wash releases CO2 if carbonates are present. Vent separatory funnel frequently.

Part 4: Application Safety (Downstream Reactions)

The primary use of Boc-Ile-N(OMe)Me is conversion to ketones. This involves pyrophoric reagents.[2]

Visualization: Hazard Workflow

HazardFlow Figure 2: Operational Hazard Hierarchy throughout the lifecycle of Boc-Ile-N(OMe)Me. Step1 1. Synthesis (Coupling Agents) Hazard1 Risk: Sensitization & Explosion (HOBt) Step1->Hazard1 Step2 2. Purification (Extraction/Column) Step1->Step2 Hazard2 Risk: Solvent Exposure (DCM/Hexanes) Step2->Hazard2 Step3 3. Application (Grignard Reaction) Step2->Step3 Hazard3 Risk: Pyrophoric Reagents & Exothermic Quench Step3->Hazard3

Protocol: Safe Conversion to Ketone

Context: Reaction with Phenylmagnesium Bromide (PhMgBr).

  • Drying: Dry the Boc-Ile-N(OMe)Me azeotropically with toluene. Residual water will kill the Grignard reagent violently.

  • Setup: Flame-dry glassware under Argon flow.

  • Addition: Dissolve amide in anhydrous THF. Cool to -78°C (or 0°C depending on steric hindrance). Add PhMgBr (3.0 equiv) dropwise.

    • Self-Validation: If the solution does not turn slightly yellow or cloudy (formation of Mg-chelate), the Grignard may be degraded.

  • Quenching (Critical Safety Step):

    • Do NOT add water directly to the -78°C mixture.

    • Add saturated NH4Cl solution dropwise.

    • Mechanism:[2] This hydrolyzes the stable tetrahedral intermediate, releasing the ketone.

    • Warning: Vigorous evolution of gas and heat. Ensure open venting.

Part 5: Emergency Response & Storage[4]

Storage Parameters[1][4]
  • Temperature: -20°C.

  • Container: Tightly sealed glass vial with Parafilm.

  • Shelf Life: 12-24 months if kept dry. Hydrolysis converts it back to Boc-Ile-OH and HN(OMe)Me.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. (H319)

  • Skin Contact: Wash with soap and water. If redness persists (sensitization), seek medical attention. (H315)[1]

  • Ingestion: Do not induce vomiting. Rinse mouth.

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Boc-L-isoleucine-N-methoxy-N-methylamide.Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Wehrstedt, K. D., et al. (2005).[2] Explosive properties of 1-hydroxybenzotriazoles.[2] Journal of Hazardous Materials, 126(1-3), 1-7.[2] Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(08), 676-678. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

Sources

Exploratory

High-Purity Boc-Ile-N(OMe)Me: Sourcing, Synthesis, and Quality Assurance in Drug Discovery

Executive Summary Boc-Ile-N(OMe)Me (Boc-L-Isoleucine Weinreb Amide) is a critical synthetic intermediate in the pharmaceutical development of peptide aldehydes, ketones, and statine-based inhibitors. Unlike standard amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Ile-N(OMe)Me (Boc-L-Isoleucine Weinreb Amide) is a critical synthetic intermediate in the pharmaceutical development of peptide aldehydes, ketones, and statine-based inhibitors. Unlike standard amino acid derivatives, this compound is frequently subject to "Make vs. Buy" decisions due to its susceptibility to epimerization at the


-carbon and the stringent diastereomeric purity required for downstream Active Pharmaceutical Ingredient (API) synthesis.

This guide provides a technical roadmap for sourcing high-purity Boc-Ile-N(OMe)Me, validating its quality, and executing its synthesis in-house when commercial stock does not meet stereochemical specifications.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

The Weinreb amide functionality allows for the controlled nucleophilic addition of hydrides (to form aldehydes) or organometallics (to form ketones) without the risk of over-addition or racemization inherent to esters or acid chlorides.[1]

Technical Specifications
PropertySpecification
Systematic Name tert-Butyl ((2S,3S)-1-(methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
Common Name Boc-L-Ile-Weinreb amide
Molecular Formula

Molecular Weight 274.36 g/mol
CAS Number Not widely listed; often custom synthesized (Precursor Boc-Ile-OH: 13139-16-7)
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water
Critical Quality Attributes (CQAs)

For drug development applications, the following purity metrics are non-negotiable:

  • Chemical Purity (>98%): Free from unreacted coupling reagents (e.g., DCU, HOBt) and residual N,O-dimethylhydroxylamine.

  • Diastereomeric Purity (de >99%): Isoleucine possesses two chiral centers (

    
     and 
    
    
    
    ). The preservation of the (2S,3S) configuration is vital. Epimerization at the
    
    
    -carbon leads to the formation of allo-isoleucine derivatives, which are difficult to separate downstream.
  • Water Content (<0.5%): Moisture interferes with subsequent organometallic reactions (e.g., Grignard additions).

Part 2: Commercial Supplier Landscape

Due to the niche nature of this specific Weinreb amide, it is often categorized as a Custom Synthesis or Make-on-Demand item rather than a bulk catalog product.

Tier 1: Custom Synthesis & Fine Chemical Suppliers

These vendors specialize in high-purity amino acid derivatives and offer Certificates of Analysis (CoA) with chiral HPLC data.

  • Bachem: Global leader in peptide technologies; reliable for custom cGMP synthesis of Weinreb amides.

  • Chem-Impex International: Frequently stocks precursors and offers custom synthesis of specific Weinreb amides.

  • Enamine: Massive building block inventory; likely source for "make-on-demand" analogs.

  • Watanabe Chemical (Japan): Specialized in high-purity amino acid derivatives.

Tier 2: Precursor Sourcing (For In-House Synthesis)

If the amide is unavailable, high-quality precursors are essential.

  • Boc-L-Ile-OH (CAS 13139-16-7): Must be >99% ee. Suppliers: Sigma-Aldrich, Merck, TCI.

  • N,O-Dimethylhydroxylamine HCl (CAS 6638-79-5): The "Weinreb amine" salt.

Part 3: In-House Synthesis Protocol (The "Gold Standard")

When commercial lead times are prohibitive or purity is suspect, the Fehrentz & Castro method is the industry standard for synthesizing Weinreb amides with minimal racemization.

Reaction Logic

The coupling uses BOP or TBTU/DIEA to activate the carboxylic acid. The N-methoxy-N-methylamine attacks the activated ester.

  • Why TBTU? It offers fast kinetics, reducing the window for oxazolone formation (the primary mechanism of racemization).

  • Why Base Control? Excess base promotes

    
    -proton abstraction. Use exactly 3.0 equivalents of DIEA (1 eq to neutralize the HCl salt, 1 eq for the amino acid, 1 eq for activation).
    
Step-by-Step Protocol

Reagents:

  • Boc-L-Ile-OH (10 mmol, 2.31 g)

  • N,O-Dimethylhydroxylamine·HCl (11 mmol, 1.07 g)

  • TBTU (11 mmol, 3.53 g)

  • DIEA (Diisopropylethylamine) (30 mmol, 5.2 mL)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Boc-Ile-OH in DCM.

  • Activation: Add TBTU and stir for 5 minutes at 0°C.

  • Addition: Add N,O-dimethylhydroxylamine·HCl followed by the dropwise addition of DIEA over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup (Critical for Purity):

    • Dilute with 100 mL EtOAc.

    • Wash 3x with 5% KHSO₄ (removes unreacted amine and DIEA). Note: Acid wash must be quick to avoid Boc removal.

    • Wash 3x with Sat. NaHCO₃ (removes unreacted Boc-Ile-OH).

    • Wash 1x with Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Colorless oil or white solid. Yield typically >90%.

Experimental Workflow Diagram

G Start Start: Boc-L-Ile-OH (Solid, >99% ee) Reagents Add: N,O-Dimethylhydroxylamine·HCl + TBTU + DIEA (3.0 eq) Start->Reagents Reaction Reaction: DCM, 0°C -> RT 3-4 Hours Reagents->Reaction Check QC Check: TLC/LC-MS Complete Conversion? Reaction->Check Check->Reaction No (Extend Time) Workup_Acid Wash: 5% KHSO4 (Removes Amines) Check->Workup_Acid Yes Workup_Base Wash: Sat. NaHCO3 (Removes Acids) Workup_Acid->Workup_Base Dry Drying: Na2SO4 Concentration Workup_Base->Dry Product Final Product: Boc-Ile-N(OMe)Me Dry->Product

Figure 1: Optimized synthesis workflow for Boc-Ile-Weinreb amide ensuring removal of precursors.

Part 4: Quality Control & Validation

Before using the amide in expensive downstream steps, validate the batch.

Chiral HPLC (Diastereomeric Purity)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Detection: UV at 210 nm.

  • Acceptance Criteria: No peak corresponding to the allo-Ile epimer (typically elutes close to the major peak).

NMR Spectroscopy
  • ¹H NMR (CDCl₃): Look for the characteristic Weinreb singlets:

    • -OCH₃: ~3.7 ppm (s, 3H)

    • -NCH₃: ~3.2 ppm (s, 3H)

    • Boc: ~1.4 ppm (s, 9H)

  • Diagnostic Impurity: Doublets around 3.7 ppm indicate unreacted N,O-dimethylhydroxylamine.

Part 5: Downstream Application (Aldehyde Synthesis)

The primary utility of Boc-Ile-N(OMe)Me is the synthesis of Boc-L-Isoleucinal , a potent transition-state inhibitor precursor.

Protocol: Reduction with LiAlH₄ (LAH)
  • Cool: Dissolve Weinreb amide in dry THF and cool to -78°C .

  • Reduce: Add LiAlH₄ (1.2 eq) dropwise. The stable chelated intermediate prevents over-reduction to the alcohol.

  • Quench: Carefully quench with KHSO₄ solution at -78°C to hydrolyze the intermediate directly to the aldehyde.

  • Note: Do not allow the reaction to warm up before quenching, or racemization may occur.

Pathway WA Boc-Ile-Weinreb Amide Intermediate Stable Chelated Intermediate (Li+) WA->Intermediate LiAlH4, -78°C Aldehyde Boc-L-Isoleucinal (Aldehyde) Intermediate->Aldehyde Acid Quench (KHSO4) Alcohol Boc-L-Isoleucinol (Over-reduction) Intermediate->Alcohol Warm up >0°C (Avoid!)

Figure 2: Reaction pathway for selective reduction to aldehyde.

References

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids. Synthesis, 1983(8), 676-678.
  • Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Bachem. (2024). Peptide Guide: Amino Acid Derivatives.

  • Sigma-Aldrich. (2024). Product Specification: Boc-L-Isoleucine.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Boc-Ile-N(OMe)Me

Executive Summary This application note details the optimized protocol for synthesizing Boc-L-isoleucine-N-methoxy-N-methylamide (Boc-Ile-Weinreb amide) from Boc-L-isoleucine (Boc-Ile-OH). While Weinreb amide synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Boc-L-isoleucine-N-methoxy-N-methylamide (Boc-Ile-Weinreb amide) from Boc-L-isoleucine (Boc-Ile-OH).

While Weinreb amide synthesis is a standard transformation, the isoleucine residue presents specific challenges due to


-branching steric hindrance, which significantly reduces coupling rates compared to non-hindered amino acids (e.g., Ala, Gly). Furthermore, the acid-labile nature of the Boc (tert-butoxycarbonyl)  protecting group requires a strictly buffered workup to prevent premature deprotection.

This guide utilizes the EDC/HOBt coupling method, selected for its superior suppression of racemization and ease of purification compared to mixed anhydride or acid chloride methods.

Strategic Utility & Mechanism

The Weinreb amide is a pivotal intermediate in medicinal chemistry. Unlike esters, Weinreb amides react with organometallic reagents (RLi, RMgX) or hydride reducing agents (LiAlH


) to form ketones  or aldehydes  without over-addition. This is due to the formation of a stable 5-membered chelate intermediate that only collapses upon acidic quench.
Reaction Mechanism

The synthesis involves the activation of the carboxylic acid of Boc-Ile-OH followed by nucleophilic attack by


-dimethylhydroxylamine.

WeinrebMechanism Start Boc-Ile-OH (Carboxylic Acid) Activation Activation (EDC/HOBt) Start->Activation Protonation ActiveEster OBt-Active Ester (Intermediate) Activation->ActiveEster O-Acylisourea -> OBt Ester Product Boc-Ile-N(OMe)Me (Weinreb Amide) ActiveEster->Product Nucleophilic Attack Amine HN(OMe)Me (Nucleophile) Amine->Product + Base

Figure 1: Mechanistic flow of the EDC/HOBt mediated coupling. The formation of the OBt-active ester minimizes the risk of oxazolone formation, thereby preserving the stereocenter at the


-carbon.

Materials & Stoichiometry

The stoichiometry is critical.


-dimethylhydroxylamine is supplied as a hydrochloride salt (HCl), requiring an additional equivalent of base to liberate the free amine.

Reagents Table:

ComponentRoleEquiv.Notes
Boc-Ile-OH Substrate1.0Starting material.
HCl · HN(OMe)Me Amine Source1.2Excess ensures complete consumption of the expensive amino acid.
EDC · HCl Coupling Agent1.2Water-soluble carbodiimide; facilitates easy workup.
HOBt (anhydrous) Additive1.2Suppresses racemization; forms active ester.
NMM (N-methylmorpholine) Base2.5 - 3.01.0 eq to neutralize amine salt + 1-2 eq to maintain basic pH for coupling.
DCM (Dichloromethane) Solvent--Concentration: 0.1 M - 0.2 M.

Why NMM? We prefer


-methylmorpholine (NMM) over Triethylamine (TEA) or DIPEA for this specific protocol. NMM is a weaker base, reducing the risk of base-catalyzed racemization (epimerization) at the 

-carbon of Isoleucine.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add Boc-Ile-OH (1.0 equiv) and HOBt (1.2 equiv) to the flask. Dissolve in anhydrous DCM (approx. 5-10 mL per gram of substrate).

    • Note: If HOBt is not fully soluble, add a small amount of DMF (Dimethylformamide).

  • Activation: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.2 equiv) and stir for 15–20 minutes.

    • Observation: The solution may become slightly cloudy or clear depending on concentration. This period allows the formation of the active OBt ester.

Phase 2: Coupling
  • Amine Preparation: In a separate vial, dissolve HCl·HN(OMe)Me (1.2 equiv) in a minimal amount of DCM.

  • Addition: Add the amine solution to the main reaction flask.

  • Basification: Dropwise, add NMM (2.5 equiv).

    • Critical: Maintain temperature at 0°C during base addition to prevent exotherms.

  • Reaction: Allow the reaction to warm naturally to Room Temperature (20–25°C) . Stir for 12–16 hours .

    • Ile Specifics: Due to steric hindrance from the isoleucine side chain, do not shorten this time. Standard 4-hour protocols for Alanine are insufficient here.

Phase 3: Workup & Purification

The workup is designed to remove the urea byproduct (from EDC), unreacted amine, and excess acid without deprotecting the Boc group.

WorkupFlow Reaction Reaction Mixture (DCM) Evap Concentrate (Remove DCM) Reaction->Evap Redissolve Redissolve in EtOAc (Ethyl Acetate) Evap->Redissolve Wash1 Wash 1: 5% Citric Acid (Removes amines/EDC) Redissolve->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes HOBt/Boc-Ile-OH) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Organic Layer Dry Dry (Na2SO4) & Concentrate Wash3->Dry Final Crude Product (Clear Oil/White Solid) Dry->Final

Figure 2: Purification workflow. Note the use of Citric Acid instead of HCl to protect the Boc group.

Detailed Steps:

  • Solvent Swap: Evaporate the DCM under reduced pressure. (DCM emulsions can be difficult; switching to Ethyl Acetate (EtOAc) improves phase separation).

  • Redissolve: Dissolve the residue in EtOAc.

  • Acid Wash: Wash the organic layer

    
     with 5% Citric Acid  (or 10% KHSO
    
    
    
    ).
    • Warning:Do NOT use 1M HCl. Strong mineral acids can cleave the Boc group, especially if the wash is prolonged.

  • Base Wash: Wash

    
     with Saturated Aqueous NaHCO
    
    
    
    . This removes unreacted Boc-Ile-OH and HOBt.
  • Brine/Dry: Wash

    
     with Brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

Quality Control & Validation

The product is typically a colorless oil or white solid. Flash chromatography (Hexanes:EtOAc) is rarely needed if the workup is performed carefully, but can be used (Rf ~0.4 in 1:1 Hex:EtOAc).

Expected Analytical Data:

MethodCharacteristic SignalInterpretation
1H NMR

3.70 ppm (s, 3H)
N-OMe group (Methoxy). Distinctive singlet.
1H NMR

3.20 ppm (s, 3H)
N-Me group (Methyl). Distinctive singlet.
1H NMR

1.40 ppm (s, 9H)
Boc group (t-Butyl).
1H NMR

5.0-5.2 ppm (d, 1H)
NH carbamate proton.
HPLC Purity > 95%Single peak.
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Steric hindrance of the sec-butyl group on Isoleucine prevents the amine from attacking the active ester.

    • Solution: Switch coupling agents to HATU (1.1 equiv) with HOAt . HATU is more reactive than EDC/HOBt but more expensive.

  • Issue: Racemization (D-Ile impurity).

    • Cause: Over-activation or high pH.

    • Solution: Ensure the reaction stays cold (0°C) during base addition. Switch base from DIPEA/TEA to NMM or Collidine .

  • Issue: Loss of Boc Group. [2][3]

    • Cause: Acid wash was too strong.

    • Solution: Use 0.5M Citric Acid and minimize contact time.

References

  • Fehrentz, J. A., & Castro, B. (1983). Synthesis of Aldehydes, Ketones and Carboxylic Acids from N-Alkoxy-N-methylamides. Synthesis, 1983(8), 676–678.[4]

    • The foundational paper describing the synthesis and utility of Weinreb amides.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters, 22(39), 3815–3818.

    • Original description of the chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Comprehensive review on coupling agents and racemiz

Sources

Application

Synthesis of chiral amino ketones using Boc-Ile-N(OMe)Me

Application Note: Chemoselective Synthesis of Chiral Amino Ketones via Boc-Ile-N(OMe)Me Abstract & Strategic Value The synthesis of optically pure -amino ketones is a cornerstone in the development of peptide isosteres,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Chiral Amino Ketones via Boc-Ile-N(OMe)Me

Abstract & Strategic Value

The synthesis of optically pure


-amino ketones is a cornerstone in the development of peptide isosteres, particularly for HIV protease inhibitors, statine analogues, and other peptidomimetics. This Application Note details the conversion of Boc-Ile-N(OMe)Me  (the Weinreb amide of 

-Boc-L-Isoleucine) into chiral ketones using organometallic reagents.

Unlike acid chlorides or esters, which suffer from over-addition (yielding tertiary alcohols) or racemization, the Weinreb amide methodology utilizes a stable 5-membered metal-chelate intermediate. This intermediate prevents the addition of a second nucleophile equivalent and stabilizes the


-chiral center during the reaction, preserving the stereochemical integrity of the isoleucine side chain.

Mechanistic Principles

The success of this transformation relies on the "Chelation Control" mechanism originally described by Nahm and Weinreb, and adapted for amino acids by Fehrentz and Castro.

The Chelation Effect

Upon addition of the organometallic reagent (Grignard or Organolithium), the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This forms a rigid, stable tetrahedral intermediate that does not collapse to the ketone until the reaction is quenched with acid.

Critical Consideration for Boc-Amino Acids: The


-Boc moiety contains an acidic proton (

). The first equivalent of the organometallic reagent will act as a base, deprotonating the carbamate nitrogen. Therefore, stoichiometric excess is required to effect the nucleophilic attack.

WeinrebMechanism Start Boc-Ile-N(OMe)Me (Precursor) Step1 Deprotonation (N-H Removal) Start->Step1 1.0 eq R-MgBr (Acid-Base Rxn) Inter Stable Metal Chelate (Tetrahedral) Step1->Inter + 1.0-2.0 eq R-MgBr (Nucleophilic Attack) Inter->Inter Prevents Over-addition Hydro Acid Hydrolysis (Quench) Inter->Hydro Aq. KHSO4 or HCl Product Chiral Amino Ketone Hydro->Product Collapse to C=O

Figure 1: Mechanistic pathway showing the obligatory deprotonation step followed by stable chelate formation.

Experimental Protocol

Objective: Synthesis of Boc-L-Ile-Phenyl Ketone (Model Reaction). Starting Material: Boc-L-Isoleucine-N-methoxy-N-methylamide (Boc-Ile-N(OMe)Me). Reagent: Phenylmagnesium Bromide (PhMgBr), 3.0 M in Et₂O.

Materials & Equipment
  • Reaction Vessel: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) line.
  • Quench Buffer: 1M Potassium Bisulfate (

    
    ) or 5% HCl.
    
Step-by-Step Methodology
  • Setup and Dissolution:

    • Charge the flask with Boc-Ile-N(OMe)Me (1.0 equiv, e.g., 1.0 mmol, 274 mg).

    • Evacuate and backfill with inert gas (3 cycles).

    • Add anhydrous THF (Concentration: 0.1 M – 0.2 M, approx. 5–10 mL). Stir until fully dissolved.

  • Temperature Control:

    • Cool the solution to 0°C (Ice/Water bath).

    • Note: While -78°C is standard for highly sensitive substrates, 0°C is generally sufficient for Weinreb amides and ensures better solubility of the deprotonated intermediate.

  • Nucleophile Addition (The Critical Step):

    • Add PhMgBr (3.0 to 3.5 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: Gas evolution (alkane release) may occur initially due to N-H deprotonation.

    • Stoichiometry Logic:

      • 1.0 eq consumed by N-H deprotonation.

      • 1.0 eq consumed by Nucleophilic attack.

      • 1.0+ eq excess to drive kinetics and handle adventitious moisture.

  • Reaction Monitoring:

    • Stir at 0°C for 1–2 hours.

    • Monitor by TLC (SiO₂, usually 30-50% EtOAc/Hexane). The Weinreb amide spot should disappear.

  • Quench and Hydrolysis:

    • Pour the cold reaction mixture into a vigorously stirring beaker containing excess 1M KHSO₄ (or 5% HCl) and Ethyl Acetate at 0°C.

    • Mechanistic Action: The acid protonates the amine and breaks the O-Metal-O chelate, collapsing the tetrahedral intermediate to the ketone.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Saturated NaHCO₃ (to remove excess acid) and Brine.

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Typical Eluent: 10%

      
       30% EtOAc in Hexanes.
      

Critical Process Parameters (CPP) & Optimization

The following table summarizes key variables that influence yield and enantiomeric excess (% ee).

ParameterRecommendationScientific Rationale
Stoichiometry 3.0 – 4.0 Equiv. Essential to overcome the acidic N-H proton on the Boc group. Using <2.0 equiv results in <50% conversion.
Temperature -15°C to 0°C Lower temperatures (-78°C) are safer for preventing racemization but may slow down the reaction of bulky isoleucine side chains. 0°C is the optimal balance.
Quench pH pH 2 – 3 Hydrolysis of the intermediate requires acid. However, prolonged exposure to strong acid can deprotect the Boc group. Use KHSO₄ for a controlled mild acidic environment.
Solvent THF THF coordinates well with Mg, stabilizing the Grignard reagent. Diethyl ether is a viable alternative but THF is preferred for solubility.

Troubleshooting & Decision Tree

Use the following logic flow to address common issues such as low yield or racemization.

Troubleshooting Issue Problem Identified LowYield Low Yield / Incomplete Rxn Issue->LowYield Racemization Racemization (Loss of Chirality) Issue->Racemization CheckStoch Check Stoichiometry: Did you use >2.5 eq? LowYield->CheckStoch CheckBase Check Reagent: Is Grignard too basic? Racemization->CheckBase IncreaseStoch Action: Increase Grignard to 3.5 - 4.0 eq CheckStoch->IncreaseStoch No CheckTemp Check Temp: Was it too cold? CheckStoch->CheckTemp Yes WarmUp Action: Warm to RT after addition CheckTemp->WarmUp Yes (-78C) SwitchLi Action: Switch to Organolithium at -78°C CheckBase->SwitchLi Yes CheckQuench Check Workup: Was pH too low? CheckBase->CheckQuench No FastQuench Action: Rapid, cold quench with KHSO4 CheckQuench->FastQuench Yes

Figure 2: Troubleshooting logic for optimizing the Weinreb ketone synthesis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids." Synthesis, 1983 , 1983(08), 676–678.
  • Graham, S. L.; et al. "Topical carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 1987 , 30(6), 1074-1090. (Demonstrates application in inhibitor synthesis).

Method

Synthesis of peptidyl aldehydes from Boc-Ile-N(OMe)Me

Application Note: Precision Synthesis of Peptidyl Aldehydes from Boc-Ile-N(OMe)Me -Amino Aldehydes Target Molecule: Boc-L-Isoleucinal (Boc-Ile-H) Executive Summary The synthesis of N-protected -amino aldehydes, such as B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Peptidyl Aldehydes from Boc-Ile-N(OMe)Me


-Amino Aldehydes
Target Molecule:  Boc-L-Isoleucinal (Boc-Ile-H)

Executive Summary

The synthesis of N-protected


-amino aldehydes, such as Boc-L-Isoleucinal (Boc-Ile-H) , is a critical gateway in the development of transition-state analogue protease inhibitors (e.g., proteasome and calpain inhibitors). These aldehydes act as potent electrophilic "warheads" that reversibly form hemiacetals with the active site serine or cysteine of target enzymes.

The primary challenge in synthesizing Boc-Ile-H is the high susceptibility of the


-carbon to racemization and the aldehyde group to over-reduction (to alcohol). This guide details the Fehrentz and Castro  method, utilizing the Weinreb amide  (N-methoxy-N-methyl amide) intermediate. This protocol leverages the unique chelating properties of the Weinreb amide to arrest reduction at the stable tetrahedral intermediate stage, ensuring high enantiomeric purity and chemoselectivity.

Mechanistic Principles

The success of this protocol relies on the formation of a stable metal-chelated intermediate.[1] Unlike standard esters, which collapse to aldehydes that are more reactive than the starting material (leading to over-reduction to alcohols), the Weinreb amide forms a stable five-membered ring with the metal cation (Lithium or Aluminum).

The Chelation Control Model

Upon addition of Lithium Aluminum Hydride (LiAlH


), the hydride attacks the carbonyl carbon while the lithium ion coordinates between the carbonyl oxygen and the methoxy oxygen. This "locked" tetrahedral intermediate prevents the expulsion of the amine leaving group until the reaction is quenched with acid.

WeinrebMechanism Figure 1: Chelation-controlled reduction mechanism preventing over-reduction. Start Boc-Ile-Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Chelate (Li+) Start->Intermediate Hydride Attack (0°C, THF) LiAlH4 LiAlH4 (Hydride Source) LiAlH4->Intermediate Product Boc-Ile-H (Aldehyde) Intermediate->Product Collapse upon Protonation Quench Acidic Hydrolysis (KHSO4) Quench->Product

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Boc-Ile-N(OMe)Me >98% purity, L-isomerSubstrate
LiAlH

1.0 M solution in THFReducing Agent
THF Anhydrous, inhibitor-freeSolvent
KHSO

1.0 M aqueous solutionQuenching/Hydrolysis
Ether (Et

O)
ACS GradeExtraction
Step-by-Step Reduction Procedure

Safety Note: LiAlH


 is pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Dissolve Boc-Ile-N(OMe)Me (1.0 equiv, e.g., 10 mmol) in anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C in an ice/water bath.

  • Reduction:

    • Transfer LiAlH

      
       (1.25 equiv) to the addition funnel.
      
    • Add the LiAlH

      
       solution dropwise to the amide solution over 20 minutes.
      
    • Observation: Gas evolution (H

      
      ) may occur; ensure proper venting.
      
    • Stir at 0°C for 30–45 minutes. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for Weinreb amide (lower Rf) should disappear, and the chelated intermediate (baseline) will form.

  • Quenching (Critical Step):

    • Do not use water directly. The basicity of LiOH formed can cause racemization.

    • Pour the cold reaction mixture into a rapidly stirring beaker containing 1.0 M KHSO

      
       (excess) and Et
      
      
      
      O at 0°C.
    • Mechanism:[1][2][3][4][5][6][7][8][9] The acid destroys the chelate, releasing the aldehyde.

  • Workup:

    • Separate the organic layer.[10]

    • Extract the aqueous layer 2x with Et

      
      O.
      
    • Wash combined organics with sat.[11] NaHCO

      
       (carefully), then Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo (bath temp < 30°C).

Purification & Storage (The "Race Against Racemization")[10][12]

Peptidyl aldehydes are optically labile. The


-proton is acidic due to the adjacent aldehyde and carbamate groups, making enolization (and thus racemization) easy, especially on basic or polar stationary phases.
Purification Strategy
  • Method: Flash Chromatography (Silica Gel 60).

  • Eluent: Hexane/Ethyl Acetate (typically 4:1 to 2:1).

  • Speed: Complete the column in <20 minutes. Prolonged exposure to silica induces racemization.

  • Alternative: If the crude purity is >90%, use immediately in the next step without chromatography.

Storage Protocol
  • Condition: Store at -80°C under Argon.

  • Stability: Stable for weeks at -80°C. At room temperature, significant racemization and oxidation to carboxylic acid occur within hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the chelate.Ensure vigorous stirring with KHSO

for at least 15 mins.
Over-reduction (Alcohol) Temperature too high or loss of chelation.Maintain strict 0°C; ensure anhydrous conditions to preserve the chelate.
Racemization Basic workup or slow purification.Use KHSO

(acidic) quench; avoid basic washes; speed up column chromatography.
Starting Material Recovery Old LiAlH

reagent.
Titrate LiAlH

or use a fresh bottle.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Boc-Ile-H Synthesis Prep Preparation: Dry THF, Argon, 0°C React Reaction: Add LiAlH4 dropwise Stir 30 min Prep->React Quench Quench: Pour into cold KHSO4 (Hydrolysis of Chelate) React->Quench Extract Extraction: Ether/EtOAc Wash with Brine Quench->Extract Purify Purification: Flash Column (Fast) or Use Crude Extract->Purify Store Storage: -80°C, Inert Gas Purify->Store

References

  • Fehrentz, J. A., & Castro, B. (1983).[12] Synthesis of Aldehydes by Reduction of N-Methoxy-N-methylcarboxamides. Synthesis, 1983(08), 676–678.

  • Nahm, S., & Weinreb, S. M. (1981).[12] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.

  • Ma, Z., & Webba da Silva, M. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products.[13] Journal of the American Chemical Society, 139(16).

Sources

Application

High-Fidelity Synthesis of Sterically Hindered Isoleucine Weinreb Amides

Application Note: AN-2026-ILE Abstract The synthesis of Weinreb amides ( -methoxy- -methylamides) derived from isoleucine (Ile) presents a unique constellation of challenges in organic synthesis. Unlike non-branched amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ILE

Abstract

The synthesis of Weinreb amides (


-methoxy-

-methylamides) derived from isoleucine (Ile) presents a unique constellation of challenges in organic synthesis. Unlike non-branched amino acids (e.g., Alanine, Phenylalanine), Isoleucine possesses a

-butyl side chain with

-branching. This steric bulk adjacent to the carbonyl center significantly retards nucleophilic attack, requiring highly active coupling reagents. However, excessive activation often leads to rapid epimerization at the

-center (

conversion) via oxazolone intermediates. This guide details two optimized protocols for coupling

-protected Isoleucine to

-dimethylhydroxylamine, prioritizing the preservation of chiral integrity and high yield.

Strategic Reagent Selection: The Steric vs. Chiral Trade-off

The choice of coupling reagent is the determinant factor in success. Standard carbodiimide methods (EDC/HOBt) are often kinetically incompetent for Ile, leading to incomplete conversion.

Reagent SystemActivation PowerEpimerization RiskSuitability for Ile-Weinreb
EDC / HOBt LowLowPoor. Reaction times are excessive due to steric hindrance.
HATU / DIPEA Very HighHighModerate. Excellent conversion, but requires strict base control to prevent racemization.
IBCF (Mixed Anhydride) HighModerateGood. Scalable and cheap, but requires precise cryogenic temperature control (-15°C).
T3P (Propylphosphonic Anhydride) HighVery LowExcellent. The "Gold Standard" for hindered substrates. Does not generate free oxazolone intermediates easily.
The T3P Advantage

For isoleucine, T3P (Propylphosphonic anhydride) is the superior choice. Unlike uronium salts (HATU), T3P acts as a cyclic anhydride that activates the carboxylic acid without generating a highly basic leaving group. It operates efficiently in a broad pH range and, crucially, the byproduct is water-soluble, simplifying purification of the bulky Weinreb amide.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Recommended for high-value intermediates requiring >99% ee.

Reagents:

  • Fmoc-Ile-OH (1.0 equiv)

  • 
    -Dimethylhydroxylamine 
    
    
    
    HCl (1.2 equiv)
  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Fmoc-Ile-OH and

    
    -Dimethylhydroxylamine hydrochloride. Suspend in EtOAc (preferred for ease of workup).
    
  • Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Note: The solution may not become homogenous immediately.

  • Activation & Coupling: Add the T3P solution dropwise over 10 minutes. The exothermic nature is mild, but temperature control at 0°C ensures minimal racemization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • Validation: Monitor by TLC or LCMS. T3P drives the reaction to completion even with the steric bulk of the

      
      -butyl group.
      
  • Workup (Critical):

    • Wash organic layer with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: Mixed Anhydride Method (Scalable Alternative)

Recommended for large-scale batches where reagent cost is a constraint.

Reagents:

  • Fmoc-Ile-OH (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • 
    -Methylmorpholine (NMM) (1.05 equiv for activation) + (1.0 equiv for amine neutralization)
    
  • 
    -Dimethylhydroxylamine 
    
    
    
    HCl (1.1 equiv)
  • Solvent: THF or DCM (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-Ile-OH and NMM (1.05 equiv) in anhydrous THF. Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add IBCF dropwise, maintaining temp < -10°C. Stir for 15 minutes. Mechanism: Formation of the mixed carboxylic-carbonic anhydride.

  • Amine Preparation: In a separate flask, neutralize

    
    -dimethylhydroxylamine 
    
    
    
    HCl with NMM (1.0 equiv) in THF.
  • Coupling: Add the amine slurry to the mixed anhydride solution. Stir at -15°C for 1 hour, then warm to Room Temp.

  • Workup: Standard acidic/basic wash sequence as described in Protocol A.

Downstream Application: Grignard Addition

Once the Isoleucine Weinreb amide is synthesized, the subsequent reaction with Grignard reagents (R-MgBr) yields the ketone.

The Chelation Effect: The stability of the Weinreb amide prevents "over-addition" (formation of tertiary alcohols). The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered tetrahedral intermediate. This intermediate only collapses to the ketone after acidic quench.

Caution for Isoleucine: Due to the


-branching of Ile, the formation of this tetrahedral intermediate is kinetically slow.
  • Recommendation: Use 2.5–3.0 equiv of Grignard reagent.

  • Temperature: Start at -78°C, but if reaction is sluggish, warm to 0°C. Do not heat to reflux, as this risks epimerization of the

    
    -center.
    

Visualized Workflows & Mechanisms

Figure 1: T3P Coupling Workflow

This flowchart illustrates the logic flow for the high-fidelity T3P protocol, emphasizing the self-validating checkpoints.

T3P_Workflow Start Start: Fmoc-Ile-OH + MeNH(OMe).HCl Base Add DIPEA (3.0 eq) Solvent: EtOAc Start->Base Cool Cool to 0°C Base->Cool AddT3P Add T3P (50% soln) Dropwise Cool->AddT3P Warm Warm to RT Stir 12-16h AddT3P->Warm Check TLC/LCMS Check: SM Consumed? Warm->Check Workup Acid Wash (1M HCl) Base Wash (NaHCO3) Check->Workup Yes Optimize Increase T3P to 3.0 eq or Check Solvent Dryness Check->Optimize No Finish Pure Ile-Weinreb Amide (>99% ee) Workup->Finish Optimize->Warm

Caption: Optimized T3P coupling workflow for sterically hindered amino acids.

Figure 2: The Weinreb Chelation Mechanism (Grignard Addition)

Understanding the stability of the tetrahedral intermediate is crucial for troubleshooting low yields.

Weinreb_Mechanism Amide Ile-Weinreb Amide (Steric Bulk at R1) Intermediate Tetrahedral Intermediate (Stable Chelate) Mg coordinated to O(OMe) & O(-) Amide->Intermediate Nucleophilic Attack Grignard R-Mg-X (Nucleophile) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable until quench Ketone Final Ketone (No Over-addition) Quench->Ketone Collapse

Caption: Stabilization of the tetrahedral intermediate via Magnesium chelation prevents over-alkylation.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Guide: Purification of Boc-Ile-N(OMe)Me by Flash Column Chromatography

An in-depth guide to navigating the complexities of purifying Boc-Ile-N(OMe)Me. As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying Boc-Ile-N(OMe)Me.

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It provides a robust framework for understanding the "why" behind each step of the purification of Boc-L-isoleucine N-methoxy-N-methylamide (Boc-Ile-N(OMe)Me), a common Weinreb amide intermediate in peptide synthesis and drug development.[1] The question-and-answer format is structured to address both proactive method development and reactive troubleshooting, ensuring a higher probability of success in isolating your target compound with high purity.

Section 1: Foundational Knowledge & Method Development (FAQs)

This section addresses the critical questions researchers should consider before beginning the purification process. Proper planning here is the most effective way to prevent common issues.

Q1: What are the key chemical properties of Boc-Ile-N(OMe)Me that influence its purification?

A1: Understanding the molecule's structure is paramount. Boc-Ile-N(OMe)Me has two key features that dictate its chromatographic behavior:

  • The tert-Butoxycarbonyl (Boc) Group: This is a bulky, lipophilic protecting group, which significantly increases the compound's non-polar character. It is, however, highly sensitive to acid and can be cleaved under strongly acidic conditions, such as neat trifluoroacetic acid or HCl in methanol.[2][3] Standard silica gel is slightly acidic, which can sometimes lead to minor degradation if exposure is prolonged.[4]

  • The Weinreb Amide [-C(=O)N(OMe)Me]: This functional group is polar and contains hydrogen bond acceptors. This polarity provides the necessary "handle" for retention on a normal-phase stationary phase like silica gel.

The purification strategy, therefore, involves finding a mobile phase that balances the elution of the non-polar Boc group with sufficient retention of the polar amide moiety.

Q2: What is the recommended stationary phase and mobile phase for this purification?

A2: For routine purification of Boc-protected amino acid derivatives, the standard choice is:

  • Stationary Phase: Normal-phase silica gel, 230-400 mesh (40-63 µm particle size), is the industry standard for flash chromatography due to its high surface area and resolving power.[4]

  • Mobile Phase: A two-component system of a non-polar solvent and a polar solvent is typical.[5] The most common and effective system for compounds like Boc-Ile-N(OMe)Me is a gradient of Ethyl Acetate (EtOAc) in Hexanes .[6]

Expert Tip: Before committing to a large-scale column, always develop your method using Thin Layer Chromatography (TLC). The ideal solvent system for your column will give the target compound an Rf value of approximately 0.2-0.3 .[7] This Rf provides a good balance, ensuring the compound moves off the baseline but allows for sufficient separation from both less polar and more polar impurities.

Solvent System Typical Application Notes Starting Gradient (TLC)
Hexanes/Ethyl Acetate The gold standard for Boc-protected amino acids and peptides. Good for most separations.[5]Begin with 10% EtOAc, 20% EtOAc, 30% EtOAc, etc.
Dichloromethane/Methanol Used for more polar compounds that do not move from the baseline in Hexanes/EtOAc.[5]Start with 1% MeOH, 2% MeOH, 5% MeOH, etc.
Toluene/Acetone An alternative system that can sometimes provide different selectivity for difficult separations.Begin with 10% Acetone, 20% Acetone, etc.

Q3: What are the likely impurities from a typical synthesis of Boc-Ile-N(OMe)Me?

A3: The crude product from the coupling of Boc-L-isoleucine (Boc-Ile-OH) with N,O-dimethylhydroxylamine hydrochloride will likely contain:

  • Unreacted Boc-Ile-OH: This starting material is acidic and will often streak on a silica gel TLC plate unless an additive is used. It is more polar than the product.

  • Coupling Reagent Byproducts: If using a carbodiimide like DCC or EDC, the corresponding urea byproducts (DCU or EDU) will be present. DCU is often insoluble in the reaction solvent and can be filtered off, but some may remain.

  • Unreacted N,O-dimethylhydroxylamine: This is a small, polar, and basic molecule, usually present as a hydrochloride salt. It typically washes out with the aqueous workup but can sometimes remain and stick to the baseline of the TLC.

  • Side-Reaction Products: In some carbodiimide-mediated reactions, dimerization of the Boc-amino acid can occur, leading to Boc-Ile-Ile-OR impurities.[8]

Section 2: Active Troubleshooting Guide

This section is formatted to address problems as they arise during the experiment.

Q4: My product is streaking (tailing) on the TLC plate and the column fractions are broad. What is happening?

A4: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the basic lone pairs on the nitrogens of your Weinreb amide.[4] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a streak or tail.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) . Add 0.5-1% TEA to your chosen eluent system (e.g., 20% EtOAc / 80% Hexanes + 0.5% TEA). The TEA will preferentially bind to the acidic silanol sites, masking them from your product and leading to sharper, more symmetrical peaks.[7][9]

Q5: I am not getting good separation between my product and a close-running impurity. What are my options?

A5: Poor resolution requires a systematic adjustment of the chromatographic conditions.

  • Option 1: Optimize the Gradient: If you are running a step gradient (e.g., jumping from 10% to 20% EtOAc), switch to a shallow, linear gradient. Start with a solvent system where your product's Rf is <0.1 and gradually increase the polarity. This gives the compounds more time to resolve along the length of the column.

  • Option 2: Change Solvent Selectivity: If optimizing the gradient fails, the Hexane/EtOAc system may not have the right selectivity. The "solvent selectivity triangle" is a key concept here. Solvents are grouped by their properties (proton donor, proton acceptor, dipole moment). Switching one component of your mobile phase for another from a different group can drastically alter the separation. For example, try switching Ethyl Acetate for Diethyl Ether or Dichloromethane.

  • Option 3: Dry Loading: If you loaded your sample dissolved in a strong solvent like pure DCM or THF, it can disrupt the top of the column and cause band broadening, ruining the separation. Instead, use the dry loading technique . Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica gel or Celite, and evaporate the solvent until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band.

Q6: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

A6: Decomposition on silica is a real risk for acid-sensitive compounds like those with a Boc group.

  • Diagnosis (Silica Stability Test): Spot your crude material on a TLC plate. Then, spot it again on the same plate, but this time, add a small amount of silica gel directly onto the spot before placing it in the TLC chamber. Let the plate sit for 30-60 minutes before eluting. If the spot that was in contact with silica shows new impurity spots or significant streaking compared to the control spot, your compound is unstable to silica.

  • Solutions:

    • Deactivate the Silica: As with tailing, pre-flushing the column with a solvent system containing 1-2% TEA can neutralize the silica and prevent degradation.[7]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[5] However, be aware that alumina has different selectivity and you will need to re-develop your mobile phase with TLC.

    • Work Quickly: Minimize the time the compound spends on the column. Use slightly higher pressure to increase the flow rate and collect fractions rapidly.

Section 3: Standard Operating Protocol (SOP) for Purification

This protocol provides a self-validating workflow for the purification of ~1 gram of crude Boc-Ile-N(OMe)Me.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Method Development Column_Prep 2. Prepare Column & Eluent TLC->Column_Prep Sample_Load 3. Dry Load Sample Column_Prep->Sample_Load Elution 4. Elute with Gradient Sample_Load->Elution Collection 5. Collect Fractions Elution->Collection TLC_Fractions 6. Analyze Fractions by TLC Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure Boc-Ile-N(OMe)Me Evaporate->Final_Product

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several TLC chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

    • Dissolve a tiny amount of your crude product in dichloromethane.

    • Spot the crude mixture on TLC plates and elute.

    • Identify the solvent system that gives your desired product an Rf of ~0.2-0.3. Let's assume 20% EtOAc in Hexanes is optimal.

  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude material, a 40-50mm diameter column is suitable).

    • Dry pack the column with ~50g of silica gel (230-400 mesh).[4]

    • Gently tap the column to ensure a well-packed bed. Add a thin layer of sand on top to prevent disturbance.[10]

    • Pre-elute the column with the initial mobile phase (e.g., 10% EtOAc in Hexanes) using positive pressure, ensuring the entire silica bed is wetted and free of cracks. Do not let the solvent level drop below the top of the sand.

  • Sample Loading (Dry Method):

    • Dissolve the 1g of crude Boc-Ile-N(OMe)Me in ~10 mL of dichloromethane.

    • Add ~2-3g of silica gel or Celite to the flask.

    • Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[9]

    • Carefully layer this powder onto the sand at the top of the prepared column. Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (10% EtOAc/Hexanes) to the column.

    • Apply gentle air pressure to begin elution, collecting fractions (e.g., 20 mL per fraction) from the start.

    • Run at least two column volumes of the initial, low-polarity solvent to elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis. A typical gradient might be:

      • 500 mL of 10% EtOAc/Hexanes

      • 500 mL of 20% EtOAc/Hexanes (the Rf = 0.2-0.3 solvent)

      • 500 mL of 30% EtOAc/Hexanes

      • Finally, a high-polarity flush with 50% EtOAc/Hexanes to elute any remaining compounds.

  • Fraction Analysis and Product Isolation:

    • Spot every other fraction on a TLC plate.

    • Elute the TLC plate with your optimal solvent system (20% EtOAc/Hexanes).

    • Visualize the spots (UV light if applicable, or a potassium permanganate stain).

    • Identify the fractions containing only your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Boc-Ile-N(OMe)Me.

Troubleshooting Decision Tree

G Start Problem Encountered Problem_Tailing Compound Tailing? Start->Problem_Tailing Problem_Separation Poor Separation? Start->Problem_Separation Problem_Decomp Decomposition? Start->Problem_Decomp Sol_TEA Add 0.5% TEA to Mobile Phase Problem_Tailing->Sol_TEA Yes Sol_Shallow_Grad Use a Shallower Gradient Problem_Separation->Sol_Shallow_Grad Yes Sol_Dry_Load Use Dry Loading Technique Problem_Separation->Sol_Dry_Load If wet loaded Sol_Deactivate_Si Deactivate Silica with TEA Problem_Decomp->Sol_Deactivate_Si Yes Sol_Alumina Switch to Alumina Stationary Phase Sol_Deactivate_Si->Sol_Alumina If still decomposing

Caption: Decision tree for common chromatography issues.

References

  • Benchchem. Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. Benchchem. Accessed February 7, 2024.
  • University of Rochester Department of Chemistry. Column Chromatography Notes. University of Rochester. Accessed February 7, 2024.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Accessed February 7, 2024.
  • Benchchem. Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. Benchchem. Accessed February 7, 2024.
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Accessed February 7, 2024.
  • University of Rochester Department of Chemistry. Purification: Tips for Flash Column Chromatography. University of Rochester. Accessed February 7, 2024.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep. Accessed February 7, 2024.
  • ChemistryViews. (2012). Troubleshooting Column Chromatography and Alternatives. ChemistryViews. Accessed February 7, 2024.
  • BOC Sciences. BOC-amino acids. BOC Sciences. Accessed February 7, 2024.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 7, 2024.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. Accessed February 7, 2024.
  • Sigma-Aldrich. Boc-N-Me-Ile-OH. Sigma-Aldrich. Accessed February 7, 2024.
  • BOC Sciences. Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences. Accessed February 7, 2024.
  • Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. Org. Synth. 1988, 67, 175. Accessed February 7, 2024.
  • TLC of aminoacids and short peptides. Accessed February 7, 2024.
  • Sigma-Aldrich. Boc-Ile-OH. Sigma-Aldrich. Accessed February 7, 2024.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. Accessed February 7, 2024.
  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Accessed February 7, 2024.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Accessed February 7, 2024.
  • National Institutes of Health. Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC. Accessed February 7, 2024.
  • Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific. Accessed February 7, 2024.
  • Der Pharma Chemica. Scholars Research Library. Accessed February 7, 2024.
  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Accessed February 7, 2024.
  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations. Sigma-Aldrich. Accessed February 7, 2024.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed February 7, 2024.
  • PubMed. Identification and Suppression of Decomposition During Carbodiimide-Mediated Reactions of Boc-amino Acids With Phenols, Hydroxylamines and Amino Acid Ester Hydrochlorides. PubMed. Accessed February 7, 2024.
  • National Institutes of Health. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. Accessed February 7, 2024.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. What is the best technique for amide purification?.
  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed February 7, 2024.

Sources

Optimization

Technical Support Center: Precision Reduction of Weinreb Amides

Ticket Subject: Minimizing Over-Reduction of N-Methoxy-N-methylamides to Alcohols Status: Open Support Tier: Level 3 (Senior Application Scientist) Core Concept: The "Locked" Intermediate To prevent over-reduction, you m...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Over-Reduction of N-Methoxy-N-methylamides to Alcohols Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Concept: The "Locked" Intermediate

To prevent over-reduction, you must understand exactly what prevents it in the first place. The Weinreb amide is designed to form a Stable Tetrahedral Intermediate (STI) .

Upon nucleophilic attack (by hydride or organometallic), the metal atom (Al, Mg, Li) forms a 5-membered chelate ring with the N-methoxy oxygen and the carbonyl oxygen. This "locks" the molecule in the tetrahedral state.

The Critical Rule: As long as this chelate is intact, the carbonyl cannot reform. If the carbonyl cannot reform, a second nucleophilic attack (which leads to the alcohol) is impossible. Over-reduction is almost always a symptom of premature chelate collapse.

Mechanism & Failure Mode Visualization

The following diagram illustrates the successful pathway versus the failure mode (over-reduction).

WeinrebMechanism cluster_legend Pathway Key Start Weinreb Amide STI Stable Tetrahedral Intermediate (STI) (Chelated) Start->STI 1. Nucleophilic Attack (Fast) Nuc Nucleophile (H- or R-) Nuc->STI Collapse Premature Collapse (Temp/Quench Failure) STI->Collapse Warm up or Poor Chelation Quench Controlled Acid Quench STI->Quench 2. Workup (Destroys Chelate) AldKet Aldehyde/Ketone (Desired) Collapse->AldKet Transient Formation Alcohol Alcohol (Over-Reduced) AldKet->Alcohol 2nd Attack (If Nuc excess) Quench->AldKet Product Release key1 Green Path = Protected State key2 Red Path = Over-Reduction

Caption: The stability of the 5-membered chelate (STI) is the only barrier preventing the formation of the reactive carbonyl and subsequent over-reduction.

Reagent Selection & Experimental Design

Choosing the wrong "hardware" for the reaction is the most common source of error.

Target ProductRecommended ReagentRisk LevelWhy?
Aldehyde DIBAL-H (1.1 - 1.2 eq)LowDIBAL is a controlled hydride donor. The aluminum forms a tight chelate.
Aldehyde LiAlH₄ (LAH)High LAH is too aggressive. It can transfer multiple hydrides rapidly, often overwhelming the chelate stability at > -78°C.
Ketone Grignard (RMgX)Low/MedMg forms a strong chelate. Over-reduction usually only occurs if the reaction warms up before quenching.
Ketone Organolithium (RLi)MediumLi chelates are weaker than Mg or Al chelates. Requires strictly cryogenic temperatures (-78°C).

Troubleshooting Protocols (Q&A)

Issue 1: "I'm getting a mixture of aldehyde and primary alcohol."

Diagnosis: You are likely experiencing "Quench Shock." If you quench by adding water/acid to the reaction flask, the exothermic reaction generates local heat spikes. This heat collapses the STI while unreacted hydride is still present in the surrounding solution, leading to immediate reduction of the newly formed aldehyde.

The Fix: The Inverse Quench Never add the quench to the reaction. Add the reaction to the quench.

  • Cool a flask of 1M HCl (or tartaric acid/buffer) to 0°C.

  • Cannulate or slowly pour your cold reaction mixture into the stirring acid.

  • Why this works: The STI is destroyed in an environment where the pH is already acidic (protonating the amine leaving group) and the hydride is instantly destroyed by the excess acid, preventing side reactions.

Issue 2: "I used LiAlH₄ because we were out of DIBAL, and it over-reduced."

Diagnosis: Reagent aggression. LiAlH₄ is capable of reducing the STI itself under certain conditions, or the chelate is simply not stable enough against the highly reactive aluminate species.

The Fix: If you must use LAH:

  • Cool to -78°C strictly.

  • Add LAH solution dropwise (slowly).

  • Quench at -78°C (do not warm to RT). Use the Inverse Quench method described above.

  • Better Alternative: If DIBAL is unavailable, consider Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) which is often more controllable than LAH.

Issue 3: "My Grignard reaction yielded a tertiary alcohol."

Diagnosis: Thermal instability or stoichiometry errors. While the Magnesium chelate is stable, it is not infinitely so. If you let the reaction stir at Room Temperature (RT) for hours, the equilibrium shifts, the chelate opens, the ketone forms, and the excess Grignard attacks again.

The Fix:

  • Temperature Control: Keep the reaction at 0°C (or -20°C for reactive substrates). Do not reflux.

  • Stoichiometry: Use exactly 1.05–1.1 equivalents of Grignard. Do not use large excesses (e.g., 2-3 eq) "just to be safe."

  • Additives: If the substrate is sterically hindered and requires warming, add LiCl (Knochel's condition). Soluble Mg/Li complexes can stabilize the intermediate further.

Standard Operating Procedures (SOPs)

SOP-A: Reduction to Aldehyde (DIBAL-H Method)

Target: Conversion of Weinreb amide to Aldehyde with <5% Alcohol byproduct.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Dissolution: Dissolve Weinreb amide (1.0 eq) in anhydrous DCM or THF (0.1 M concentration).

  • Cooling: Cool solution to -78°C (Dry ice/Acetone bath). Wait 15 mins for equilibration.

  • Addition: Add DIBAL-H (1.2 eq, 1.0 M in hexanes/toluene) dropwise down the side of the flask over 20–30 mins.

    • Note: Keep internal temp below -70°C.

  • Reaction: Stir at -78°C for 30–60 mins. Monitor by TLC (quench a tiny aliquot into MeOH/HCl).

  • Quench (Critical):

    • Prepare a flask of 1M HCl (excess) mixed with crushed ice.

    • Cannulate the cold reaction mixture into the vigorous stirring acid/ice slurry.

    • Stir for 30 mins to ensure complete hydrolysis of the aluminum salts.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

SOP-B: Alkylation to Ketone (Grignard Method)

Target: Conversion of Weinreb amide to Ketone.

  • Setup: Flame-dry flask under Argon.

  • Dissolution: Dissolve Weinreb amide (1.0 eq) in anhydrous THF.

  • Cooling: Cool to 0°C (Ice/Water bath).

  • Addition: Add Grignard reagent (1.1 eq) dropwise.

    • Note: A slight color change is normal.

  • Reaction: Stir at 0°C for 1–2 hours.

    • Checkpoint: Do not warm to RT unless TLC shows no conversion after 2 hours. If warming is needed, monitor closely and quench immediately upon completion.

  • Quench: Pour reaction mixture into saturated NH₄Cl solution at 0°C.

Visualizing the Decision Matrix

Use this flow to determine your experimental parameters.

DecisionTree Start Start: Weinreb Amide Goal What is the Target? Start->Goal Aldehyde Aldehyde Goal->Aldehyde Ketone Ketone Goal->Ketone ReagentA Use DIBAL-H (1.2 eq) Aldehyde->ReagentA TempA Temp: -78°C (Strict) ReagentA->TempA QuenchA Inverse Quench into HCl TempA->QuenchA ReagentK Use Grignard (1.1 eq) Ketone->ReagentK TempK Temp: 0°C ReagentK->TempK QuenchK Quench into NH4Cl TempK->QuenchK

Caption: Operational workflow for selecting reagents and conditions based on the desired product.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2][3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. [4]

  • Sibi, M. P. (1990). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 22(6), 721-721.

  • Balasubramanian, S.; Aidhen, I. S. (2008).[1][3] "The Growing Synthetic Utility of the Weinreb Amide". Synthesis, 2008(23), 3707-3738.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of Boc-Isoleucine Weinreb Amide

In the landscape of modern organic synthesis and drug development, Weinreb amides (N-methoxy-N-methylamides) stand out as exceptionally versatile intermediates. Their ability to react cleanly with organometallic reagents...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug development, Weinreb amides (N-methoxy-N-methylamides) stand out as exceptionally versatile intermediates. Their ability to react cleanly with organometallic reagents to form ketones, or undergo controlled reduction to aldehydes, makes them indispensable tools for chemists.[1][2] This stability and predictable reactivity are particularly valuable in the synthesis of complex chiral molecules, such as peptide fragments and natural products.[3]

For researchers working with these molecules, unambiguous structural verification is not just a formality—it is a cornerstone of reliable and reproducible science. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to confirm the carbon framework of a molecule. This guide provides an in-depth analysis and experimental benchmark for the ¹³C NMR spectrum of N-α-(tert-butoxycarbonyl)-L-isoleucine Weinreb amide (Boc-L-Ile-N(OMe)Me), a common building block in medicinal chemistry. We will dissect its characteristic chemical shifts, compare them against related structures, and provide a robust protocol for data acquisition.

Understanding the ¹³C NMR Fingerprint of Boc-Isoleucine Weinreb Amide

The chemical shift of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Factors such as the electronegativity of adjacent atoms, hybridization, and steric effects dictate its resonance frequency. In a molecule like Boc-isoleucine Weinreb amide, which contains multiple functional groups, each carbon atom provides a distinct signal that contributes to a unique molecular fingerprint.

The experimental ¹³C NMR spectrum, acquired in deuterated chloroform (CDCl₃), reveals a set of distinct signals corresponding to the 12 unique carbon atoms in the molecule. The assignments presented below are based on experimental data and established chemical shift principles.[4][5][6]

Table 1: Assigned ¹³C NMR Chemical Shifts for Boc-L-Isoleucine Weinreb Amide

Carbon Atom AssignmentStructure LocationChemical Shift (δ, ppm) in CDCl₃Rationale for Assignment
Cδ (CH₃)Isoleucine Side Chain10.85Aliphatic methyl group, furthest from electron-withdrawing groups.
Cγ' (CH₃)Isoleucine Side Chain14.70Second aliphatic methyl group on the side chain.
Cγ (CH₂)Isoleucine Side Chain24.75Methylene carbon in the aliphatic side chain.
Boc (3 x CH₃)Protecting Group28.50Equivalent methyl carbons of the bulky tert-butyl group.
N-CH₃Weinreb Amide33.26Methyl carbon attached to the amide nitrogen.
Cβ (CH)Isoleucine Side Chain37.48Methine carbon of the isoleucine side chain.
Cα (CH)Amino Acid Backbone51.55Alpha-carbon, shifted downfield by the adjacent amide and amine.
O-CH₃Weinreb Amide61.85Methyl carbon attached to the amide oxygen, highly deshielded.
Boc (C)Protecting Group79.00Quaternary carbon of the tert-butyl group, deshielded by oxygen.
Boc (C=O)Protecting Group154.00, 156.00*Carbonyl of the carbamate, experiencing rotational isomerism.
Weinreb Amide (C=O)Amide Backbone~172-174 (Expected)The amide carbonyl is typically the most downfield signal.

Note: The original literature source reports two signals in the carbamate region, which is characteristic of rotational isomers (rotamers) about the N-Boc bond, a common phenomenon in Boc-protected amino acids. The Weinreb amide carbonyl signal was not explicitly listed in the primary data but is expected in the 172-174 ppm range based on comparable structures.[5][7]

Comparative Analysis: Structural Effects on Chemical Shifts

To truly appreciate the data, it is instructive to compare the spectrum of Boc-isoleucine Weinreb amide with its structural cousins. Small changes in the amino acid side chain can induce noticeable shifts in the ¹³C NMR spectrum, providing valuable diagnostic information.

Table 2: Comparison of ¹³C NMR Shifts for Various Boc-Amino Acid Weinreb Amides (in CDCl₃)

Carbon AssignmentBoc-Isoleucine-WA (ppm)[5]Boc-Leucine-WA (ppm)Boc-Phenylalanine-WA (ppm)[5]
Side Chain Carbons 10.85, 14.70, 24.75, 37.48~21-25 (CH₃ x2, CH), ~42 (CH₂)~39 (CH₂), ~126-137 (Aromatic)
51.55~50~53
Boc (CH₃) 28.5028.3028.28
Boc (C) 79.0079.8080.00
N-CH₃ 33.2632.2032.20
O-CH₃ 61.8561.5061.50
Boc (C=O) 154.00, 156.00155.50155.20

Expert Insights:

  • Side Chain Region: The most significant variations are, unsurprisingly, in the side chain region. The branched, aliphatic nature of isoleucine and leucine results in signals in the upfield region (10-45 ppm). In contrast, Boc-phenylalanine Weinreb amide displays a cluster of signals in the aromatic region (125-140 ppm), which is a clear diagnostic marker.

  • Alpha-Carbon (Cα): The Cα chemical shift is sensitive to the nature of the side chain. The slightly more downfield shift for phenylalanine (~53 ppm) compared to isoleucine (~51.6 ppm) can be attributed to the electronic influence of the adjacent aromatic ring.

  • Protecting Group and Amide Moiety: The chemical shifts for the Boc and Weinreb amide carbons remain remarkably consistent across the different structures. This consistency is invaluable, as it allows for the rapid identification of these key functional groups regardless of the amino acid residue. The signals for the Boc methyls (~28 ppm), quaternary Boc carbon (~80 ppm), and the N- and O-methyl groups of the Weinreb amide (~33 and ~62 ppm, respectively) are highly characteristic.

Experimental Protocol for ¹³C NMR Data Acquisition

Trustworthy data is born from meticulous experimental practice. The following protocol outlines a self-validating system for acquiring high-quality ¹³C NMR spectra for Boc-protected amino acid Weinreb amides.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the Boc-isoleucine Weinreb amide sample. The use of a sufficient quantity ensures a good signal-to-noise ratio without excessively long acquisition times.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this class of compounds and provides a convenient reference signal.

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector coil (typically ~4-5 cm).

  • Instrument Setup:

    • The data should be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz or higher to ensure adequate spectral dispersion.[8]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes. This minimizes temperature gradients that can affect spectral quality.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Tune and match the probe for the ¹³C channel to optimize sensitivity.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C pulse program (e.g., zgpg30) is typically used. Proton decoupling simplifies the spectrum by collapsing multiplets into single lines, enhancing both resolution and sensitivity.

    • Key Parameters:

      • Spectral Width: Set to cover the full range of expected chemical shifts (e.g., 0-220 ppm).

      • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in this type of molecule.

      • Number of Scans (ns): Collect a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, particularly for the quaternary and carbonyl carbons which have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data into the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by referencing the residual CDCl₃ solvent peak to δ 77.16 ppm.[8]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Equilibrate transfer->insert lock_tune Lock & Tune insert->lock_tune acquire Acquire Spectrum (zgpg30, ns=1024) lock_tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (CDCl3 = 77.16 ppm) baseline->reference assign Assign Peaks reference->assign

Caption: Workflow for ¹³C NMR analysis of Boc-Isoleucine Weinreb amide.

This comprehensive guide provides researchers with the necessary data, comparative context, and a robust experimental framework for the ¹³C NMR analysis of Boc-isoleucine Weinreb amide. By understanding the characteristic spectral features and adhering to sound experimental practices, scientists can confidently verify the structure and purity of these vital synthetic intermediates, ensuring the integrity and success of their research endeavors.

References

  • Hiraga, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2227. [Link]

  • ResearchGate. (2022). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Fraga, H., et al. (2015). Specific ¹³C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 252, 67-72. [Link]

  • Reddy, P. V. G., et al. (2012). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(3), 459-466. [Link]

  • Tanimoto, H., et al. (2010). Synthesis of a ¹³C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 46(2), 159-167. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. (2012). Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

  • Gümüş, M., & Özden, T. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Records of Natural Products, 15(5), 441-449. [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18, 3827-3832. [Link]

Sources

Comparative

HPLC Retention Profile: Boc-Ile-N(OMe)Me vs. Critical Impurities

This guide provides an in-depth technical analysis of the HPLC retention behavior of Boc-Ile-N(OMe)Me (Boc-L-Isoleucine-N-methoxy-N-methylamide) relative to its critical synthetic impurities. It is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior of Boc-Ile-N(OMe)Me (Boc-L-Isoleucine-N-methoxy-N-methylamide) relative to its critical synthetic impurities. It is designed for researchers optimizing the synthesis of Weinreb amides for peptide aldehyde generation.

A Comparative Guide for Process Optimization

Executive Summary

The conversion of Boc-Ile-OH to its Weinreb amide, Boc-Ile-N(OMe)Me , is a pivotal step in synthesizing peptide aldehydes and ketones. However, the reaction often yields a complex impurity profile including unreacted starting material, activated ester intermediates, and potential racemization products (D-allo-Ile derivatives).

This guide characterizes the relative retention times (RRT) of these species on standard Reverse-Phase (RP) HPLC systems. It establishes a self-validating protocol to distinguish the target product from closely eluting impurities, ensuring high-purity isolation for downstream applications.

The Impurity Landscape

Understanding the origin of impurities is the first step in identification. The table below categorizes the "Cast of Characters" found in crude reaction mixtures.

AnalyteRoleOriginPolarity (ClogP Estimate)Detection Challenge
Boc-Ile-N(OMe)Me Target ProductModerate (~2.5)N/A
Boc-Ile-OH ImpurityUnreacted Starting MaterialLow-Moderate (~2.0)Tailing peak at acidic pH
N,O-Dimethylhydroxylamine ReagentExcess ReagentVery Low (< 0.5)Elutes in void volume; weak UV
Boc-Ile-OMe Side-ProductMethanolysis (if MeOH used)High (~3.0)Elutes later than target
DCC/DIC Urea ByproductCoupling Reagent ResidueVery High (> 4.0)Late eluter; poor solubility
Boc-D-allo-Ile-N(OMe)Me IsomerRacemization (Base catalyzed)Identical to TargetCritical: Co-elutes on C18

Visualizing the Synthesis & Impurity Pathways

The following diagram maps the chemical pathways leading to the target and its specific impurities.

SynthesisPathways SM Boc-Ile-OH (Starting Material) Act Activated Ester (Intermediate) SM->Act Coupling Agent (DCC/HATU) Target Boc-Ile-N(OMe)Me (Target) Act->Target HN(OMe)Me Racemate D-allo-Isomer (Impurity) Act->Racemate Base (Epimerization) Ester Methyl Ester (Side Product) Act->Ester MeOH (Solvent)

Figure 1: Reaction pathways showing the origin of critical impurities. Note that racemization occurs at the activated ester stage.

Comparative Retention Analysis

The separation of Boc-Ile-N(OMe)Me from its precursors relies on hydrophobic discrimination .

Theoretical Elution Order (RP-HPLC)

On a standard C18 column under acidic conditions (0.1% TFA), the elution order is dictated by the ionization state and lipophilicity of the side chains.

  • Void Volume (

    
    ): N,O-Dimethylhydroxylamine salts and polar coupling byproducts (HOBt) elute immediately.
    
  • Early Elution: Boc-Ile-OH. Although Boc-Ile-OH is hydrophobic, the free carboxylic acid makes it more polar than the amide product, especially if the pH is not low enough to fully suppress ionization.

  • Target Elution: Boc-Ile-N(OMe)Me. The conversion of -COOH to -CON(OMe)Me masks the hydrogen bond donor, increasing retention relative to the acid.

  • Late Elution: Boc-Ile-OMe (Methyl ester) and DCC Urea. These are significantly more hydrophobic.

Relative Retention Time (RRT) Table

Data based on a standard Gradient: 5-95% ACN in Water (0.1% TFA) over 20 min on C18.

Peak IdentityApprox. RRT (vs Target)Chromatographic Behavior
N,O-Dimethylhydroxylamine 0.1 - 0.2Sharp, unretained peak.
HOBt / HATU byproducts 0.3 - 0.5Often broad; high UV absorbance.
Boc-Ile-OH 0.85 - 0.90 Critical Pair. Elutes just before target.
Boc-Ile-N(OMe)Me 1.00 Sharp, symmetrical peak.
Boc-D-allo-Ile-N(OMe)Me 1.00 ± 0.02Co-elution risk. Often appears as a shoulder.
Boc-Ile-OMe 1.15 - 1.20Distinctly resolved late peak.
DCC Urea > 1.50Very late, broad peak (or wash step).

Expert Insight: The separation between Boc-Ile-OH and Boc-Ile-N(OMe)Me is pH-dependent. At pH > 4, the acid ionizes (COO-) and moves to the void volume, maximizing resolution. However, standard peptide methods use TFA (pH ~2), keeping the acid protonated and closer to the product.

Experimental Protocols

Standard Purity Assay (Achiral)

This method is robust for monitoring reaction completion (disappearance of Boc-Ile-OH).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic reagents used).

  • Temperature: 40°C (Improves peak shape of hydrophobic Boc-peptides).

Chiral Investigation (Racemization Check)

Standard C18 cannot reliably quantify the D-allo-Ile impurity. If optical purity is critical (e.g., for API synthesis), use a polysaccharide-based chiral column.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mode: Normal Phase.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Result: The L-isomer and D-isomer will typically show baseline separation (R > 1.5).

Method Development Logic

Use the following decision tree to select the correct analytical approach for your specific stage of development.

MethodLogic Start Sample Type? IPC In-Process Control (Reaction Monitoring) Start->IPC Final Final Product Release Start->Final Q1 Is Boc-Ile-OH present? IPC->Q1 Q2 Is Optical Purity Critical? Final->Q2 MethodA Method A: RP-HPLC (C18) Gradient 20-80% B Separates SM from Product Q1->MethodA Yes Q2->MethodA No (Crude) MethodB Method B: Chiral HPLC Hexane/IPA Isocratic Separates L vs D Isomers Q2->MethodB Yes (API Grade)

Figure 2: Decision matrix for selecting the appropriate HPLC method based on the development stage.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.

  • Sigma-Aldrich. Boc-N-Me-Ile-OH Analytical Standards & HPLC Data.

Sources

Validation

Comparative Guide: Weinreb Amide vs. Ester Reduction for Aldehyde Synthesis

Executive Summary In the synthesis of aldehydes ( ), the reduction of carboxylic acid derivatives presents a classic chemoselectivity challenge: stopping the reduction at the aldehyde stage without proceeding to the prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of aldehydes (


), the reduction of carboxylic acid derivatives presents a classic chemoselectivity challenge: stopping the reduction at the aldehyde stage without proceeding to the primary alcohol (

).[1][2][3]

This guide compares the two dominant methodologies: Weinreb Amide Reduction and Direct Ester Reduction .

  • The Weinreb Route is the industry standard for reliability. It utilizes a stable metal-chelated intermediate to thermodynamically prevent over-reduction, offering high fidelity at the cost of an extra synthetic step.

  • The Ester Route is the choice for atom economy. It relies on a kinetically trapped intermediate at cryogenic temperatures (-78°C). It is faster but prone to over-reduction if process parameters drift.

Part 1: Mechanistic Underpinnings[4]

To master these reactions, one must understand the stability of the tetrahedral intermediate . The fate of this intermediate determines the success of the synthesis.

Weinreb Amide: The "Chelation Lock"

The Weinreb amide (


-methoxy-

-methylamide) forms a stable 5-membered cyclic chelate with the metal cation (Li⁺ or Al³⁺) upon hydride addition. This ring structure is thermodynamically stable under reaction conditions (even at 0°C or RT). The carbonyl is not regenerated until the reaction is quenched with acid, meaning there is no free aldehyde present in the mixture to be further reduced.
Ester Reduction: The "Cryogenic Trap"

Direct reduction of esters with DIBAL-H relies on kinetic control . At -78°C, the hemiacetal aluminate intermediate is formed.[3] It must remain stable (frozen) until hydrolysis. If the temperature rises above -60°C, the intermediate collapses, ejecting the alkoxide and releasing the aldehyde. Since aldehydes are more electrophilic than esters, any released aldehyde is immediately reduced to the alcohol by remaining DIBAL.

Visualizing the Divergence

The following diagram contrasts the stability of the intermediates.

MechanismComparison cluster_weinreb Weinreb Amide (Thermodynamic Control) cluster_ester Ester Reduction (Kinetic Control) WA_Start Weinreb Amide WA_Inter Stable Chelate (5-Membered Ring) WA_Start->WA_Inter + Hydride (LAH/DIBAL) WA_Quench Acid Quench WA_Inter->WA_Quench Stable until workup WA_Prod Aldehyde WA_Quench->WA_Prod Hydrolysis Est_Start Ester Est_Inter Aluminate Intermediate (Fragile) Est_Start->Est_Inter + DIBAL (-78°C) Est_Leak Collapse (> -60°C) Est_Inter->Est_Leak Warming Est_Prod Aldehyde Est_Inter->Est_Prod Quench (-78°C) Est_Over Primary Alcohol (Over-reduction) Est_Leak->Est_Over + Excess Hydride

Caption: The Weinreb pathway (top) locks the oxidation state via chelation. The Ester pathway (bottom) relies on temperature to prevent intermediate collapse.[3]

Part 2: Performance Comparison Matrix

FeatureWeinreb Amide ReductionEster Reduction (DIBAL)
Reliability High .[4] "Bulletproof" method.Moderate . Sensitive to technique.
Temperature 0°C to Room Temperature.Strictly -78°C .[2][3][4][5][6][7]
Reagents LiAlH₄ (LAH) or DIBAL-H.DIBAL-H (LAH cannot be used).
Atom Economy Low.[6] Requires synthesis of amide first.High. Direct conversion.
Scalability Good, but costlier precursors.Difficult. Cryogenics at scale are expensive.
Selectivity Excellent.[4][8][9][10] Tolerates ketones/esters elsewhere if LAH avoided.Good, but DIBAL can reduce nitriles/lactones.
Common Pitfall Incomplete hydrolysis of the stable chelate.Over-reduction due to local heating.

Part 3: Experimental Protocols

Method A: Weinreb Amide Reduction (The Robust Route)

Recommended for: Late-stage synthesis, valuable substrates, or when cryogenics are unavailable.

Reagents:

  • Substrate: Weinreb Amide (1.0 equiv)

  • Reductant: LiAlH₄ (1.2 equiv) or DIBAL-H (1.5 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add Weinreb amide and dissolve in anhydrous THF (0.1 M).

  • Addition: Cool to 0°C . Add LiAlH₄ (1.0 M in THF) dropwise.

    • Note: Unlike esters, strict -78°C is not required. 0°C is standard to moderate exotherm.

  • Reaction: Stir at 0°C for 30-60 mins. Monitor by TLC.[5] The intermediate is stable, so "over-stirring" is rarely an issue.

  • Quench (Critical): The stable chelate requires acidic hydrolysis to break.

    • Option 1 (Fieser): Dilute with ether, add water (x mL), 15% NaOH (x mL), water (3x mL).

    • Option 2 (Bisulfate): Pour into excess cold 5% KHSO₄ or HCl. Stir vigorously for 20 mins to ensure chelate hydrolysis.

  • Workup: Extract with Et₂O/DCM, dry over MgSO₄, concentrate.

Method B: Direct Ester Reduction (The Direct Route)

Recommended for: Early-stage synthesis, simple substrates, large scale (if cryo available).

Reagents:

  • Substrate: Methyl/Ethyl Ester (1.0 equiv)

  • Reductant: DIBAL-H (1.0 - 1.1 equiv strictly)

  • Solvent: Toluene (Preferred) or DCM.[5] Toluene often gives higher yields due to solvation effects.

Protocol:

  • Setup: Flame-dry flask, Argon atmosphere. Strict anhydrous conditions are non-negotiable.

  • Cryogenics: Cool solvent/substrate mixture to -78°C (Dry ice/Acetone). Wait 15 mins to ensure thermal equilibrium.

  • Addition: Add DIBAL-H (1.0 M in Toluene) slowly down the side of the flask.

    • Why? Fast addition creates local hot spots > -60°C, causing immediate over-reduction.

  • Reaction: Stir at -78°C for 1-2 hours. Do not let the bath warm up.

  • Quench (The Danger Zone):

    • Add Methanol (excess) while still at -78°C to destroy excess hydride.

    • Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Remove cooling bath and allow to warm to RT.

  • Emulsion Breaking: DIBAL workups form gelatinous aluminum salts. Stir vigorously with Rochelle's salt for 1-2 hours until two clear layers form.

Part 4: Decision Framework

Use this logic tree to select the appropriate method for your synthesis.

DecisionTree Start Target: Aldehyde Synthesis IsEster Is starting material an Ester? Start->IsEster IsPrecious Is substrate >$100/g or late-stage intermediate? IsEster->IsPrecious Yes WeinrebRoute Route A: Weinreb Amide (Convert Ester -> Amide -> Aldehyde) IsEster->WeinrebRoute No (Start from Acid/Chloride) CanCryo Can you maintain strict -78°C? CanCryo->WeinrebRoute No EsterRoute Route B: Direct DIBAL Reduction CanCryo->EsterRoute Yes IsPrecious->CanCryo No (Cost Sensitive) IsPrecious->WeinrebRoute Yes (Risk Averse)

Caption: Decision matrix balancing risk, cost, and equipment capabilities.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.

    • Significance: The foundational paper establishing the "Weinreb Amide" and its unique chelation mechanism.[11]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis & Amide Reduction."

    • Significance: Comprehensive database of reaction variants and recent liter
  • Organic Chemistry Portal. "Reduction of Esters to Aldehydes (DIBAL-H)."

    • Significance: Mechanism overview and solvent effects for direct ester reduction.[3]

  • Master Organic Chemistry. "DIBAL Reduction of Esters."

    • Significance: Detailed breakdown of the cryogenic requirements and kinetic control mechanism.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Boc-Ile-N(OMe)Me

Executive Safety Profile Compound: Boc-Ile-N(OMe)Me (Boc-L-isoleucine-N-methoxy-N-methylamide) CAS: 125367-16-4 (Generic analog reference) Hazard Classification: Irritant (Category 2/2A/3) While Boc-protected amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Compound: Boc-Ile-N(OMe)Me (Boc-L-isoleucine-N-methoxy-N-methylamide) CAS: 125367-16-4 (Generic analog reference) Hazard Classification: Irritant (Category 2/2A/3)

While Boc-protected amino acids are generally stable solids, the N-methoxy-N-methyl (Weinreb) functionality introduces specific handling nuances. Unlike simple amino acids, this intermediate is often an oil or a low-melting waxy solid that can carry residual solvents or coupling byproducts.

Core Risks:

  • Inhalation: Fine particulates (if solid) or aerosols are respiratory irritants (H335).

  • Solvent Synergy: This compound is frequently dissolved in Dichloromethane (DCM) for subsequent reduction or Grignard reactions. Standard nitrile gloves provide <3 minutes of protection against DCM.

  • Hydrolysis: In acidic environments, it releases N,O-dimethylhydroxylamine, a skin sensitizer and irritant.

PPE Specification Matrix

This matrix distinguishes between handling the neat substance (solid/oil) and the solvated reagent, a critical distinction often missed in standard safety data sheets.

Protection ZonePhase 1: Solid/Neat Handling (Weighing)Phase 2: Solution Phase (DCM/THF Solvated)Scientific Rationale
Hand Protection Standard Nitrile (4-6 mil)Laminate (Silver Shield) or Double Nitrile (change every 15 mins)Nitrile degrades rapidly in halogenated solvents (DCM). Laminate offers >4h breakthrough time [1].
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesSolution phase carries splash risk; DCM causes severe ocular irritation.
Respiratory Fume Hood (Sash <18")Fume Hood (Sash <18")Local Exhaust Ventilation (LEV) is the primary control. N95 is only a backup for weighing outside a hood.
Body Defense Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/Poly)Recommended if handling volumes >100mL to prevent soak-through to skin.
Hygiene Wash hands immediately after doffing.Wash hands; Check glove integrity frequently.Occlusion effect: Trapping DCM under a glove increases burn severity.

Operational Workflow & Engineering Controls

The following workflow integrates safety controls directly into the experimental procedure.

Step 1: Weighing & Static Control (The "Fluffy" Risk)

Boc-protected amino acids are notoriously electrostatic. They tend to "fly" when spatially disturbed, increasing inhalation risk.

  • Protocol: Use an anti-static gun (zerostat) on the weighing boat and spatula before transfer.

  • Engineering: Weigh inside a filtered powder weigh station or a fume hood with the sash lowered to the minimum working height.

  • Validation: If you see powder adhering to the outside of the glove, your static control has failed. Pause and wipe down with a damp lint-free wipe.

Step 2: Solubilization (The Critical Control Point)

Most incidents occur here. You will likely dissolve this in DCM or THF.

  • DCM Warning: If using Dichloromethane, do not trust nitrile gloves for immersion. If a splash occurs, doff gloves immediately. DCM penetrates nitrile in seconds and carries the solute (the Weinreb amide) through the skin barrier [2].

  • Vessel: Use round-bottom flasks with joint clips (Keck clips). Pressure buildup from solvent volatility can pop stoppers, creating aerosol exposure.

Step 3: Reaction & Quenching

Weinreb amides are typically reacted with hydrides (LiAlH4/DIBAL) or Grignards.

  • Exotherm Control: These reactions are exothermic. Ensure cooling baths (Dry Ice/Acetone) are stable before addition.

  • Quench: Quenching releases gas (Hydrogen/Alkanes). Ensure the hood airflow is verified (>100 fpm) before quenching.

Visual Workflow: Hierarchy of Controls

SafetyWorkflow Start Start: Handling Boc-Ile-N(OMe)Me Assess State Assessment: Solid vs. Solution Start->Assess SolidPath Solid/Neat Handling Assess->SolidPath Powder/Wax SolnPath Solution Handling (DCM/THF) Assess->SolnPath Dissolved Static Risk: Static & Dust Control: Antistatic Gun + Hood SolidPath->Static Permeation Risk: Glove Permeation Control: Laminate Gloves SolnPath->Permeation Action Experimental Action Static->Action Permeation->Action Disposal Disposal Protocol Action->Disposal

Figure 1: Decision logic for PPE selection based on physical state.[1][2][3] Note the divergence at "Solution Handling" requiring upgraded glove materials.

Emergency Response Protocols

Scenario A: Skin Contact (Solid)

  • Brush off loose particles.

  • Wash with soap and water for 15 minutes.

  • Self-Check: Look for redness (erythema). Boc-amino acids are mild irritants, but individual sensitization is possible.

Scenario B: Skin Contact (DCM Solution)

  • IMMEDIATELY remove gloves and contaminated clothing.[4] Do not hesitate.

  • Wash with tepid water. Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).

  • Seek medical attention if burning sensation persists (DCM chemical burn).[5]

Scenario C: Spills

  • Solid: Wet wipe method. Do not dry sweep (creates dust).[6]

  • Solution: Cover with absorbent pads. If DCM is involved, evacuate the immediate area to allow vapors to clear via the fume hood.

Disposal Protocol

Proper segregation prevents the formation of hazardous byproducts.

Waste StreamCriteriaAction
Solid Waste Weigh boats, contaminated gloves, solid reagent.Bag in clear polyethylene; Label "Hazardous Solid Waste - Irritant".
Halogenated Liquid Solutions containing DCM, Chloroform.Red Can/Carboy. Do NOT mix with acetone/acids if possible.
Non-Halogenated Solutions in THF, Ethyl Acetate, Methanol.Clear/White Carboy.
Aqueous Waste Quenched reaction mixtures (post-extraction).Check pH. Neutralize to pH 6-8 before disposal if local regulations allow, otherwise "Aqueous Waste".
Visual Disposal Decision Tree

WasteTree Waste Waste Generated State Physical State? Waste->State Solid Solid State->Solid Liquid Liquid State->Liquid Bin1 Solid Haz Waste Solid->Bin1 Solvent Solvent Type? Liquid->Solvent Halo Halogenated (DCM, CHCl3) Solvent->Halo Contains Cl/Br NonHalo Non-Halogenated (THF, EtOAc) Solvent->NonHalo No Halogens Bin2 Halo Waste Carboy Halo->Bin2 Bin3 Organic Waste Carboy NonHalo->Bin3

Figure 2: Waste segregation logic to prevent cross-contamination and ensure regulatory compliance.

References

  • Methylene Chloride (Dichloromethane) Hazard Sheet. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.